Product packaging for Ethyl 2,2-Difluorocyclohexanecarboxylate(Cat. No.:CAS No. 186665-89-4)

Ethyl 2,2-Difluorocyclohexanecarboxylate

Cat. No.: B1421953
CAS No.: 186665-89-4
M. Wt: 192.2 g/mol
InChI Key: VATHLMFXMIPDCA-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluorocyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H14F2O2 and its molecular weight is 192.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14F2O2 B1421953 Ethyl 2,2-Difluorocyclohexanecarboxylate CAS No. 186665-89-4

Properties

IUPAC Name

ethyl 2,2-difluorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-13-8(12)7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATHLMFXMIPDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186665-89-4
Record name ethyl 2,2-difluorocyclohexane-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2,2-Difluorocyclohexanecarboxylate, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document outlines the key structural features, a plausible synthetic route, and expected analytical characteristics of this compound, offering valuable insights for its application in research and development.

Core Chemical Properties

This compound is a colorless, clear liquid at room temperature. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₄F₂O₂[1]
Molecular Weight 192.21 g/mol [2]
CAS Number 186665-89-4[1]
Appearance Clear Liquid[1]
Purity Typically ≥95.0%[1]

Synthesis and Experimental Protocol

Proposed Synthesis of this compound

Synthesis of this compound start Ethyl 2-oxocyclohexanecarboxylate product This compound start->product Deoxofluorination  Room Temperature reagent Diethylaminosulfur Trifluoride (DAST) Dichloromethane (DCM)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of Ethyl 2-oxocyclohexanecarboxylate in anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

  • Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST), typically 1.1 to 1.5 equivalents, dissolved in anhydrous DCM is added dropwise to the stirred solution of the keto-ester under an inert atmosphere. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess DAST and acidic byproducts. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹H NMR ~ 4.2 (q)Quartet, J ≈ 7.1 Hz (ester -OCH₂-)
~ 2.5 - 1.6 (m)Multiplets (cyclohexyl -CH₂- groups)
~ 1.3 (t)Triplet, J ≈ 7.1 Hz (ester -CH₃)
¹³C NMR ~ 168 (t)Triplet, J ≈ 30-35 Hz (ester C=O)
~ 118 (t)Triplet, J ≈ 240-250 Hz (-CF₂-)
~ 62Singlet (ester -OCH₂-)
~ 35-20Multiple signals (cyclohexyl carbons)
~ 14Singlet (ester -CH₃)
¹⁹F NMR ~ -100 to -110Triplet of triplets or complex multiplet
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
C=O (ester)~ 1750 - 1735
C-F~ 1200 - 1000
C-O (ester)~ 1300 - 1000
C-H (alkane)~ 2980 - 2850
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 192.09. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Applications in Drug Development

The gem-difluoro group at the C2 position of the cyclohexyl ring significantly influences the molecule's reactivity and properties. The electron-withdrawing nature of the fluorine atoms can:

  • Increase the electrophilicity of the ester carbonyl group.

  • Alter the pKa of adjacent protons.

  • Provide metabolic stability by blocking a potential site of oxidation.

  • Influence conformational preferences of the cyclohexane ring.

These properties make this compound a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Reaction Setup s2 Fluorination Reaction s1->s2 s3 Work-up and Extraction s2->s3 s4 Purification s3->s4 c1 NMR Spectroscopy (1H, 13C, 19F) s4->c1 Characterize Pure Product c2 IR Spectroscopy s4->c2 Characterize Pure Product c3 Mass Spectrometry (GC-MS, HRMS) s4->c3 Characterize Pure Product c4 Purity Analysis (GC, HPLC) s4->c4 Characterize Pure Product

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 186665-89-4

This technical guide provides a comprehensive overview of Ethyl 2,2-Difluorocyclohexanecarboxylate, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro moiety can profoundly influence the physicochemical and biological properties of molecules, making this compound a valuable tool for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties

This compound is a clear liquid at room temperature. Its key quantitative properties are summarized in the table below.

PropertyValueSource
CAS Number 186665-89-4N/A
Molecular Formula C₉H₁₄F₂O₂--INVALID-LINK--
Molecular Weight 192.21 g/mol --INVALID-LINK--
Appearance Clear Liquid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Synthesis

General Experimental Protocol: Synthesis from Ethyl 2-oxocyclohexanecarboxylate

This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations.

Reaction Scheme:

G A Ethyl 2-oxocyclohexanecarboxylate B This compound A->B DAST, CH2Cl2

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of Ethyl 2-oxocyclohexanecarboxylate in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of the ketoester via the dropping funnel, maintaining the internal temperature at or below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Safety Note: DAST is a toxic and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted values based on the structure of this compound and typical values for similar compounds.

¹H NMR (Predicted) ¹³C NMR (Predicted) Mass Spectrometry (Predicted)
δ (ppm) δ (ppm) m/z (EI+)
~4.2 (q, 2H, OCH₂)~168 (t, C=O)192 (M⁺)
~2.5-1.7 (m, 9H, cyclohexyl-H)~120 (t, CF₂)147 (M⁺ - OEt)
~1.3 (t, 3H, CH₃)~62 (OCH₂)119 (M⁺ - CO₂Et)
~35-20 (cyclohexyl-C)
~14 (CH₃)

Safety and Handling

Based on the Safety Data Sheet from Oakwood Chemical, this compound should be handled with care.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment.

Applications in Research and Drug Development

The introduction of a gem-difluoro group adjacent to a carbonyl is a common strategy in medicinal chemistry to modulate the properties of a lead compound.

G A This compound B Bioisosteric Replacement of Carbonyl Group A->B C Increased Metabolic Stability A->C D Modulation of Lipophilicity and pKa A->D E Conformational Restriction A->E F Potential Applications in Drug Discovery B->F C->F D->F E->F

Figure 2: Rationale for the use of this compound in drug discovery.

Key Advantages of the Gem-Difluoro Moiety:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of a drug candidate.

  • Bioisosterism: The difluoromethylene group can act as a bioisostere of a carbonyl group, potentially leading to similar binding interactions with a target protein but with altered electronic properties and metabolic fate.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the acidity of nearby protons and the overall lipophilicity of the molecule. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Conformational Effects: The presence of the bulky and electronegative fluorine atoms can restrict the conformational flexibility of the cyclohexyl ring, which can be advantageous for optimizing binding to a biological target.

While specific examples of the use of this compound in published drug discovery programs are not yet prominent, its structural isomer, ethyl 4,4-difluorocyclohexanecarboxylate, is a known intermediate in the synthesis of the HIV entry inhibitor Maraviroc. This highlights the value of difluorinated cyclohexyl scaffolds in the development of pharmaceuticals.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis is achievable through established fluorination methodologies. The strategic incorporation of the gem-difluoro group offers a powerful tool for medicinal chemists to enhance the drug-like properties of molecules. Further research into the applications of this compound is warranted and expected to grow as the demand for novel fluorinated scaffolds in drug discovery continues to increase.

Spectroscopic and Synthetic Profile of Ethyl 2,2-Difluorocyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclohexyl ring can significantly alter the molecule's lipophilicity, metabolic stability, and conformational preferences, making it an attractive building block for the design of novel bioactive molecules and functional materials. This technical guide provides a summary of the predicted spectroscopic data for this compound, a detailed, generalized experimental protocol for its synthesis and characterization, and a workflow for its analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound (CAS: 186665-89-4, Formula: C₉H₁₄F₂O₂, Molecular Weight: 192.21 g/mol ) is summarized below.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.25Quartet (q)2H-OCH₂CH₃
~2.2 - 1.6Multiplet (m)9HCyclohexyl-H
~1.30Triplet (t)3H-OCH₂CH₃

Predicted based on typical values for ethyl esters and cyclohexyl rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~118 (t)CF₂
~62-OCH₂CH₃
~40 - 20Cyclohexyl-C
~14-OCH₂CH₃

Predicted based on data for similar fluorinated esters. The CF₂ carbon is expected to appear as a triplet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicity
-90 to -110Singlet or complex multiplet

The chemical shift for gem-difluoro groups on a cyclohexane ring can vary. It is predicted based on ranges observed for similar compounds.[3]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
192[M]⁺ (Molecular ion)
147[M - OCH₂CH₃]⁺
119[M - COOCH₂CH₃]⁺
91[C₇H₇]⁺ (from rearrangement)

Fragmentation pattern is predicted based on common fragmentation pathways for ethyl esters.

Table 5: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (aliphatic)
~1750StrongC=O stretch (ester)
~1250-1050StrongC-F stretch
~1100MediumC-O stretch

Predicted based on characteristic vibrational frequencies for the functional groups present.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of gem-difluorinated esters is the fluorination of a corresponding ketoester using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A solution of ethyl 2-oxocyclohexanecarboxylate in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • DAST is added dropwise to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Spectroscopic Analysis

Sample Preparation:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Mass Spectrometry: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, for analysis by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • IR Spectroscopy: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

Instrumentation and Data Acquisition:

  • NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Mass spectra are obtained on a mass spectrometer with an appropriate ionization source.

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical_Relationship Compound This compound Spectroscopic_Techniques Spectroscopic Techniques Compound->Spectroscopic_Techniques NMR NMR Spectroscopic_Techniques->NMR MS MS Spectroscopic_Techniques->MS IR IR Spectroscopic_Techniques->IR Connectivity Atom Connectivity NMR->Connectivity Molecular_Weight Molecular Weight MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups Structural_Information Structural Information Functional_Groups->Structural_Information Connectivity->Structural_Information Molecular_Weight->Structural_Information

Caption: Logical relationship between the compound, analytical techniques, and the information obtained for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2,2-difluorocyclohexanecarboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this paper presents a predicted spectroscopic profile based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of high-quality NMR data for small organic molecules is provided.

Predicted ¹H and ¹³C NMR Data

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique NMR fingerprint. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the tables below. These predictions are based on the analysis of similar chemical structures and the known effects of electron-withdrawing groups (fluorine and ester functionalities) on nuclear shielding.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-6 (axial & equatorial)1.50 - 2.20m-4H
H-4, H-5 (axial & equatorial)1.30 - 1.80m-4H
-OCH₂CH₃4.10 - 4.30qJ = 7.12H
-OCH₂CH₃1.20 - 1.40tJ = 7.13H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)Multiplicity (in ¹³C-¹⁹F coupled spectrum)
C=O168 - 172t
C-145 - 55t
C-2120 - 125t (JCF ≈ 240-250 Hz)
C-3, C-625 - 35t
C-4, C-520 - 30s
-OCH₂CH₃60 - 65s
-OCH₂CH₃13 - 15s

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicities are abbreviated as s (singlet), t (triplet), q (quartet), and m (multiplet). The geminal coupling of the fluorine atoms to C-2 is expected to be large, while smaller couplings to adjacent carbons (C-1 and C-3) are also anticipated.

Experimental Protocols

The following section outlines a general and robust methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[1][2] The choice of solvent is critical and should dissolve the sample completely.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[4]

  • Tuning and Matching: The probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integration: The relative areas of the peaks in the ¹H spectrum are integrated to determine the proton ratios.

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the structure of this compound and the logical relationships between its constituent atoms for NMR analysis.

molecular_structure cluster_cyclohexane Cyclohexane Ring cluster_ester Ethyl Ester Group C1 C1 C2 C2(F)₂ C1->C2 C_O C=O C1->C_O Ester Linkage C3 C3H₂ C2->C3 C4 C4H₂ C3->C4 C5 C5H₂ C4->C5 C6 C6H₂ C5->C6 C6->C1 O O C_O->O CH2 -OCH₂- O->CH2 CH3 -CH₃ CH2->CH3

Caption: Molecular structure of this compound highlighting the cyclohexane ring and the ethyl ester group.

nmr_environments cluster_proton ¹H NMR Environments cluster_carbon ¹³C NMR Environments H_cyclohexane Cyclohexane Protons (H3, H4, H5, H6) δ ≈ 1.3-2.2 ppm C_cyclohexane Other Cyclohexane Carbons (C3, C4, C5, C6) δ ≈ 20-35 ppm H_cyclohexane->C_cyclohexane Directly Bonded H_CH2 Ethyl -CH₂- δ ≈ 4.1-4.3 ppm C1_C_ester Ester-linked Carbons (C1, -OCH₂-) δ ≈ 45-55, 60-65 ppm H_CH2->C1_C_ester Directly Bonded H_CH3 Ethyl -CH₃ δ ≈ 1.2-1.4 ppm C_CH3 Ethyl -CH₃ δ ≈ 13-15 ppm H_CH3->C_CH3 Directly Bonded C_CO Carbonyl Carbon (C=O) δ ≈ 168-172 ppm C2_gem_difluoro Gem-difluoro Carbon (C2) δ ≈ 120-125 ppm

References

In-Depth Technical Guide: Physical and Chemical Properties of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-Difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of gem-difluoro groups into molecular scaffolds is a recognized strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and acidity, which are critical for optimizing drug candidates.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental context.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties have been reported by chemical suppliers.

PropertyValueSource
Molecular Formula C₉H₁₄F₂O₂[6][7]
Molecular Weight 192.21 g/mol [6][7]
CAS Number 186665-89-4[6]
Appearance Clear liquid[6]
Purity Typically ≥95%[6]

No experimental data for boiling point, melting point, density, or refractive index for this compound was found in the searched literature. However, for the isomeric compound Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5), a boiling point of 84-86 °C at 8 mmHg has been reported.

Synthesis and Characterization

Postulated Synthetic Workflow

A plausible synthetic route to this compound would start from Ethyl 2-oxocyclohexanecarboxylate. This starting material can be synthesized via the Claisen condensation of cyclohexanone and diethyl carbonate. The subsequent and crucial step is the conversion of the ketone to the gem-difluoro group using a suitable fluorinating agent.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Gem-Difluorination Cyclohexanone Cyclohexanone Ketoester Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Ketoester DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Ketoester Base Base (e.g., NaH) Base->Ketoester Catalyst Target This compound Ketoester->Target FluorinatingAgent Fluorinating Agent (e.g., DAST, Deoxo-Fluor) FluorinatingAgent->Target Reagent

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 2,2-Difluoropropionate (Illustrative Protocol):

While a specific protocol for the target molecule is unavailable, the synthesis of a similar compound, Ethyl 2,2-Difluoropropionate, provides a relevant example of the gem-difluorination of a ketoester.[8]

  • Reaction Setup: A round-bottomed flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and drying tube is charged with ethyl pyruvate.

  • Cooling: The flask is cooled to between -15°C and -10°C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor) is added while maintaining the temperature below -5°C.

  • Reaction: The mixture is stirred at a temperature below 30°C until the starting material is consumed, as monitored by gas chromatography (GC).

  • Workup: The reaction mixture is quenched by adding it to a stirred mixture of water, ice, and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with methylene chloride.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed. The residue is distilled to yield the final product.[8]

Characterization:

The characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and the presence and coupling of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Development

The incorporation of gem-difluoro groups is a strategic approach in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3][4][5] The C-F bond is highly stable, and the CF₂ group can act as a bioisostere for other functionalities, influencing properties like:

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Lipophilicity and Solubility: The gem-difluoro group can alter the lipophilicity (LogP) and aqueous solubility of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Acidity/Basicity: The electron-withdrawing nature of fluorine atoms can influence the pKa of nearby functional groups.[2]

  • Conformational Effects: The introduction of fluorine can influence the conformational preferences of the cyclohexane ring, which may impact binding to biological targets.

While no specific biological activity has been reported for this compound itself, fluorinated cyclohexanecarboxylate derivatives are of interest in the development of various therapeutic agents. For instance, fluorinated chalcones have been investigated as 5-lipoxygenase inhibitors with potential antitumor activities.[9] Furthermore, amidrazone derivatives containing a cyclohexenecarboxylic acid moiety have shown anti-inflammatory and antimicrobial properties.[10]

Logical Relationship in Drug Discovery

The decision to incorporate a gem-difluoro cyclohexane moiety into a drug candidate is often driven by the need to overcome specific pharmacological hurdles.

Drug_Discovery_Logic cluster_0 Pharmacological Challenges cluster_1 Medicinal Chemistry Strategy cluster_2 Anticipated Improvements Metabolic_Instability Poor Metabolic Stability Introduce_Fluorine Incorporate gem-Difluoro Cyclohexane Moiety Metabolic_Instability->Introduce_Fluorine Low_Lipophilicity Suboptimal Lipophilicity Low_Lipophilicity->Introduce_Fluorine Poor_Binding Weak Target Binding Poor_Binding->Introduce_Fluorine Enhanced_Stability Increased Metabolic Stability Introduce_Fluorine->Enhanced_Stability Modulated_ADME Improved ADME Properties Introduce_Fluorine->Modulated_ADME Improved_Affinity Enhanced Binding Affinity Introduce_Fluorine->Improved_Affinity

Caption: Rationale for incorporating gem-difluoro cyclohexane moieties in drug discovery.

Conclusion

This compound represents a valuable building block for medicinal chemistry. While comprehensive experimental data on its physical properties and a specific, detailed synthesis protocol are not widely published, its structural features suggest significant potential for the development of novel therapeutics with improved pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their utility in drug discovery.

References

An In-depth Technical Guide to Ethyl 2,2-Difluorocyclohexanecarboxylate: Purity, Form, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,2-Difluorocyclohexanecarboxylate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The strategic introduction of gem-difluoro groups can significantly modulate the physicochemical and biological properties of molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document details its physical and chemical properties, plausible synthetic and purification methodologies, and expected analytical characteristics.

Physicochemical Properties

This compound is typically available as a clear, colorless to pale yellow liquid. While detailed experimental data is not extensively published, its properties can be inferred from commercially available information and comparison to structurally similar compounds.

PropertyValueSource
CAS Number 186665-89-4Commercial Supplier Data
Molecular Formula C₉H₁₄F₂O₂Commercial Supplier Data
Molecular Weight 192.21 g/mol Commercial Supplier Data
Appearance Clear LiquidCommercial Supplier Data
Purity (Typical) ≥95%Commercial Supplier Data
Boiling Point Not explicitly reported, estimated >150 °CInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred

Synthesis and Purification

Plausible Synthetic Workflow

Synthesis_Workflow Start Ethyl 2-oxocyclohexanecarboxylate (Precursor) Reaction Fluorination Reaction Start->Reaction Substrate Reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Reaction Reagent Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Crude Crude Product Workup->Crude Purification Purification Crude->Purification Final This compound (Pure Product) Purification->Final

Caption: Plausible synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

The following protocol is a generalized procedure based on the fluorination of β-keto esters using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DAST or Deoxo-Fluor® (1.1 - 1.5 eq) dropwise to the stirred solution. Caution: These reagents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product can be purified using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column, collection tubes, compressed air or pump

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 10:1 Hexane:Ethyl Acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). A common starting point for similar compounds is a 10:1 mixture of hexanes and ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the final compound. The following are expected analytical data based on the structure of this compound.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of volatile compounds.

GC Method Parameters (Typical)
Instrument Gas Chromatograph with a Flame Ionization Detector (FID)
Column Standard non-polar capillary column (e.g., DB-5, HP-5)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Expected Result A major peak corresponding to the product with a purity of ≥95%.
Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the cyclohexyl ring protons (a series of multiplets in the range of 1.5-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the ester carbonyl (around 168 ppm), the carbon bearing the two fluorine atoms (a triplet due to C-F coupling, expected around 120 ppm), and the carbons of the ethyl group and the cyclohexyl ring.

  • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

MS Analysis (Expected)
Ionization Mode Electron Ionization (EI) or Electrospray Ionization (ESI)
Expected Molecular Ion [M]⁺ (for EI) or [M+H]⁺ (for ESI) m/z = 192.10 or 193.11
Expected Fragmentation Loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Illustrative Analytical Workflow

Analytical_Workflow Sample Purified Sample GC Gas Chromatography (GC) - Purity Assessment Sample->GC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Confirmation Sample->NMR MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Sample->MS Data Comprehensive Analytical Data GC->Data NMR->Data MS->Data

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This compound is a valuable fluorinated building block. This guide provides a framework for its synthesis, purification, and comprehensive analytical characterization. While specific experimental details may require optimization, the outlined methodologies provide a strong foundation for researchers and drug development professionals working with this and related compounds. The presented data and protocols are intended to facilitate the successful application of this compound in various research and development endeavors.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Gem-Difluorocyclohexane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorinated motifs, the gem-difluorocyclohexane ring has emerged as a "privileged scaffold," imparting unique conformational constraints and electronic properties that have been successfully exploited in drug design. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of gem-difluorocyclohexane compounds, with a particular focus on their application in drug development. We will delve into the historical context of their synthesis, provide detailed experimental protocols for their preparation, present a comprehensive analysis of their physicochemical properties, and illustrate their interaction with biological targets, most notably the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry.

A Historical Perspective: The Journey to a Key Building Block

The introduction of fluorine into organic molecules has a rich history, with early efforts focused on the synthesis of simple fluorinated hydrocarbons. The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity, quickly garnered the attention of medicinal chemists. The development of gem-difluoroalicyclic compounds, including gem-difluorocyclohexanes, was a logical progression in this field.

Early synthetic methods for gem-difluorination were often harsh and limited in scope. The use of reagents like sulfur tetrafluoride (SF₄) required specialized equipment and extreme reaction conditions. A significant breakthrough came with the development of milder and more selective deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents enabled the efficient conversion of cyclohexanones to their corresponding gem-difluorides under more practical laboratory conditions, paving the way for the synthesis of a wide array of functionalized gem-difluorocyclohexane building blocks.

The true potential of the gem-difluorocyclohexane scaffold in drug discovery was realized with the development of Maraviroc, a first-in-class CCR5 antagonist for the treatment of HIV-1 infection. The incorporation of a 4,4-difluorocyclohexane moiety into the molecule was a critical design element that contributed to its unique antiviral profile and favorable safety characteristics, including a lack of affinity for the hERG channel.[1] This success story solidified the status of gem-difluorocyclohexane as a valuable component in the medicinal chemist's toolbox.

Synthetic Methodologies: A Practical Guide

The synthesis of gem-difluorocyclohexane derivatives primarily relies on the deoxofluorination of the corresponding cyclohexanone precursors. Modern fluorinating agents have made this transformation accessible and efficient. Below are detailed experimental protocols for the synthesis of key gem-difluorocyclohexane building blocks.

Synthesis of 4,4-Difluorocyclohexan-1-one

The preparation of 4,4-difluorocyclohexan-1-one is a foundational step for accessing a variety of functionalized derivatives. A common route involves the hydrolysis of its ketal precursor, 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Experimental Protocol: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

  • Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, aqueous hydrochloric acid (2N), dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 g, 5.6 mmol) in 2N aqueous HCl (2 mL).

    • Stir the resulting mixture vigorously at 100°C for 12 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with DCM (10 mL) and adjust the pH to 7-8 with saturated NaHCO₃ solution.

    • Separate the organic layer, and wash it with saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure to afford 4,4-difluorocyclohexan-1-one as a colorless oil.

  • Expected Yield: ~93%[2]

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃) δ 2.56-2.53 (m, 4H), 2.36-2.27 (m, 4H).

    • ¹⁹F NMR (376 MHz, CDCl₃) δ -100.27.[2]

Synthesis of 4,4-Difluorocyclohexane-1-carboxylic Acid

This key building block, integral to the structure of Maraviroc, is typically synthesized via the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

  • Materials: Ethyl 4,4-difluorocyclohexanecarboxylate, tetrahydrofuran (THF), water, lithium hydroxide monohydrate, ethyl acetate (EtOAc), 1M hydrochloric acid (HCl), brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) in THF (12 mL).

    • Add water (6 mL) followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol).

    • Stir the mixture vigorously at room temperature overnight.

    • Dilute the reaction mixture with EtOAc and adjust the pH to 4 with 1M HCl.

    • Separate the organic and aqueous layers. Extract the aqueous layer one more time with EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to dryness.

  • Expected Yield: 97% as a white solid.

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).

Synthesis of 4,4-Difluorocyclohexan-1-amine Hydrochloride

The amine derivative is another crucial building block for medicinal chemistry applications. Its synthesis can be achieved through various routes, often involving the reduction of an oxime or a related nitrogen-containing precursor. A generalized preparation from 4,4-difluorocyclohexanone is outlined below.

Experimental Protocol: General Synthesis of 4,4-Difluorocyclohexan-1-amine Hydrochloride

  • Materials: 4,4-difluorocyclohexan-1-one, hydroxylamine hydrochloride, a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation), hydrochloric acid.

  • Procedure (Illustrative Two-Step Sequence):

    • Oxime Formation: React 4,4-difluorocyclohexan-1-one with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to form 4,4-difluorocyclohexan-1-one oxime.

    • Reduction: Reduce the oxime using a suitable reducing agent. For example, catalytic hydrogenation over a palladium or platinum catalyst, or chemical reduction with a hydride reagent.

    • Salt Formation: After workup and purification of the resulting 4,4-difluorocyclohexan-1-amine, dissolve it in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

  • Note: The specific conditions for reduction will vary depending on the chosen reagent and must be optimized.

Quantitative Data Summary

The introduction of the gem-difluoro group into the cyclohexane ring significantly impacts the molecule's physicochemical properties. These changes can be leveraged to fine-tune the characteristics of drug candidates.

Physicochemical Properties

The following table summarizes key physicochemical properties of representative gem-difluorocyclohexane derivatives and their non-fluorinated counterparts.

CompoundpKaLogPReference(s)
Cyclohexanecarboxylic acid4.901.96[3]
4,4-Difluorocyclohexanecarboxylic acid 4.63 1.68 [3]
Cyclohexylamine10.661.49[3]
4,4-Difluorocyclohexylamine 10.01 1.23 [3]

Table 1: Comparison of pKa and LogP values for cyclohexyl and 4,4-difluorocyclohexyl derivatives.

The data clearly indicates that gem-difluorination leads to a decrease in both pKa (increased acidity of the carboxylic acid and decreased basicity of the amine) and LogP (decreased lipophilicity). These modulations are primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms.

Biological Activity

The gem-difluorocyclohexane motif has been instrumental in the development of potent CCR5 antagonists. The following table presents the in vitro anti-HIV-1 activity of Maraviroc and a related analog.

CompoundMean IC₉₀ (µM)Virus PanelReference(s)
Maraviroc0.21 (range: 0.08-0.47)6 pseudoviruses[3]
Diazabicyclooctane analog of Maraviroc0.48 (range: 0.02-1.52)6 pseudoviruses[3]

Table 2: In vitro anti-HIV-1 activity of Maraviroc and an analog.

These data highlight the potent activity of Maraviroc and demonstrate that modifications to the core structure, while maintaining the gem-difluorocyclohexane moiety, can retain significant biological activity.

Signaling Pathways and Experimental Workflows

The biological activity of gem-difluorocyclohexane-containing drugs like Maraviroc is intrinsically linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

CCR5 Signaling Pathway and Inhibition by Maraviroc

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a downstream signaling cascade. This cascade is crucial for leukocyte trafficking and inflammatory responses. HIV-1 has co-opted this receptor as a co-receptor for viral entry into host cells.

Maraviroc acts as a non-competitive allosteric inhibitor of CCR5. It binds to a transmembrane pocket of the receptor, inducing a conformational change that prevents the interaction of the viral envelope glycoprotein gp120 with CCR5, thereby blocking viral entry.[4][5]

CCR5_Signaling_and_Inhibition cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Chemokine Chemokine HIV-1 gp120 HIV-1 gp120 Maraviroc Maraviroc CCR5_inactive CCR5 (Inactive) CCR5_active CCR5 (Active) CCR5_inactive->CCR5_active Conformational Change CCR5_Maraviroc CCR5-Maraviroc Complex (Inactive Conformation) CCR5_inactive->CCR5_Maraviroc Stabilizes Inactive State G_protein_inactive G Protein (GDP-bound) CCR5_active->G_protein_inactive Activates Viral_Entry Viral Entry CCR5_active->Viral_Entry Mediates CCR5_Maraviroc->Chemokine Blocks Binding CCR5_Maraviroc->HIV-1 gp120 Blocks Binding G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active GDP -> GTP Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ flux, MAPK activation) G_protein_active->Downstream_Signaling Initiates

Figure 1: CCR5 signaling pathway and its inhibition by Maraviroc.

General Synthetic Workflow

The synthesis of functionalized gem-difluorocyclohexane compounds typically follows a logical progression from a commercially available starting material to the final target molecule.

Synthetic_Workflow Start Cyclohexanone Derivative (e.g., 4-Oxocyclohexanecarboxylic acid) Deoxofluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Start->Deoxofluorination Gem_Difluoro_Ketone gem-Difluorocyclohexanone Derivative Deoxofluorination->Gem_Difluoro_Ketone Functional_Group_Interconversion Functional Group Interconversion Gem_Difluoro_Ketone->Functional_Group_Interconversion Target_Molecule Target Molecule (e.g., Amine, Amide, Ester) Functional_Group_Interconversion->Target_Molecule

Figure 2: General synthetic workflow for gem-difluorocyclohexane derivatives.

Conclusion and Future Directions

The gem-difluorocyclohexane scaffold has firmly established itself as a valuable motif in modern drug discovery. Its unique conformational and electronic properties have been successfully harnessed to create potent and selective therapeutic agents. The development of efficient and scalable synthetic methods has made a diverse range of these building blocks readily accessible to medicinal chemists.

Future research in this area is likely to focus on several key aspects:

  • Novel Synthetic Methodologies: The development of even more efficient, cost-effective, and environmentally friendly methods for gem-difluorination will continue to be an area of active research.

  • Exploration of Chemical Space: The synthesis and evaluation of a wider range of substituted gem-difluorocyclohexane derivatives will undoubtedly uncover new biological activities and therapeutic opportunities.

  • Application to New Targets: While the success of Maraviroc has highlighted the potential of this scaffold in antiviral therapy, its application to other disease areas, such as oncology and inflammation, remains a promising avenue for exploration. There is evidence to suggest that 4,4-difluorocyclohexylamine hydrochloride may have applications as an anti-tumor agent.[6]

  • Conformational Studies: A deeper understanding of how the gem-difluoro group influences the conformational preferences of the cyclohexane ring and how this translates to biological activity will be crucial for the rational design of next-generation therapeutics. The gem-difluoro substitution can influence the conformational equilibrium of the cyclohexane ring, which can be a key factor in its interaction with biological targets.[7][8]

References

A Comprehensive Guide to the Theoretical Investigation of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Conformational Analysis

The conformational landscape of Ethyl 2,2-Difluorocyclohexanecarboxylate is primarily determined by the cyclohexane ring's stereochemistry and the orientation of its substituents. A thorough conformational search is the foundational step in any theoretical study.

The primary conformations of the cyclohexane ring to be considered are the chair, boat, and twist-boat forms. For each of these, the ethyl carboxylate group can be in either an axial or equatorial position. The relative energies of these conformers are crucial for understanding the molecule's behavior.

Key Considerations for Conformational Stability:

  • Steric Hindrance: The bulky ethyl carboxylate group generally favors the equatorial position to minimize steric strain.

  • Anomeric Effects: The presence of electronegative fluorine atoms can introduce stereoelectronic effects, such as the anomeric effect, which may stabilize certain conformations.[1]

  • Dipole-Dipole Interactions: The interactions between the C-F and C=O dipoles will play a significant role in determining the preferred conformation.[1]

A systematic computational scan of the potential energy surface is recommended to identify all stable conformers.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure and properties of molecules.[2][3][4][5]

Experimental Protocol: DFT Calculations

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Initial Geometry: Start with a plausible 3D structure for each conformer of this compound.

  • Method Selection:

    • Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[2][3]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended for accurate results.[2][4]

  • Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure.

  • Frequency Calculation: Conduct a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Energy Calculation: The electronic energy, enthalpy, and Gibbs free energy of each conformer can be extracted from the output of the frequency calculation. This allows for the determination of the relative stability of the conformers.

Data Presentation: Conformational Energies

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Chair (Equatorial)0.000.00
Chair (Axial)[Calculated Value][Calculated Value]
Boat (Equatorial)[Calculated Value][Calculated Value]
Boat (Axial)[Calculated Value][Calculated Value]
Twist-Boat[Calculated Value][Calculated Value]

Note: This table presents a template for displaying the calculated relative energies of the different conformers.

Data Presentation: Key Geometric Parameters

ParameterChair (Equatorial)Chair (Axial)
C-C (ring avg.)[Calculated Value] Å[Calculated Value] Å
C-F1 Bond Length[Calculated Value] Å[Calculated Value] Å
C-F2 Bond Length[Calculated Value] Å[Calculated Value] Å
C-C(O)O Bond Length[Calculated Value] Å[Calculated Value] Å
C-C-C (ring avg.)[Calculated Value] °[Calculated Value] °
F-C-F Bond Angle[Calculated Value] °[Calculated Value] °

Note: This table illustrates how key bond lengths and angles for the most stable conformers would be summarized.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

Vibrational Spectroscopy (IR and Raman)

The frequency calculations from DFT provide the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)). The calculated IR intensities and Raman activities can be used to generate theoretical spectra.

Data Presentation: Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O stretch[Calculated Value][Calculated Value][Experimental Value]Ester carbonyl
C-F stretch[Calculated Value][Calculated Value][Experimental Value]Fluorocarbon
C-H stretch[Calculated Value][Calculated Value][Experimental Value]Cyclohexane ring

Note: This table provides a template for comparing calculated and experimental vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. Chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (TMS).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4]

FMO analysis provides insights into the molecule's reactivity and its potential role in chemical transformations.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms of the carbonyl group, and are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as around acidic hydrogen atoms, and are susceptible to nucleophilic attack.

The MEP map is a valuable tool for predicting intermolecular interactions and reactive sites.[4]

Visualizations

Computational_Workflow cluster_input Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis of Results cluster_output Final Output start Propose Initial Conformations conf_search Conformational Search start->conf_search opt Geometry Optimization conf_search->opt freq Frequency Calculation opt->freq fmo FMO Analysis (HOMO, LUMO, Gap) opt->fmo mep MEP Analysis (Reactive Sites) opt->mep thermo Thermodynamic Properties (Relative Energies) freq->thermo spectra Spectroscopic Properties (IR, Raman, NMR) freq->spectra report Comprehensive Report thermo->report spectra->report fmo->report mep->report

Caption: A typical workflow for the theoretical study of a molecule.

Logical_Relationships cluster_core Core Calculation cluster_derivatives Derived Properties cluster_outputs Final Outputs & Analysis opt_geom Optimized Geometry freq_calc Frequency Calculation opt_geom->freq_calc electronic_props Electronic Properties opt_geom->electronic_props vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra thermo Thermodynamics freq_calc->thermo fmo HOMO/LUMO electronic_props->fmo mep MEP Surface electronic_props->mep

Caption: Logical relationships between computational outputs.

Conclusion

This guide outlines a comprehensive theoretical approach for characterizing this compound. By employing these computational techniques, researchers can gain valuable insights into its conformational preferences, structural parameters, spectroscopic signatures, and electronic properties. This information is essential for understanding its chemical behavior and can guide further experimental work, including its potential applications in drug development and materials science.

References

Conformational Analysis of 2,2-Difluorocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into cyclic systems provides a powerful tool for modulating the physicochemical and pharmacological properties of organic molecules. The 2,2-difluorocyclohexane moiety, a gem-difluorinated system, presents a unique conformational landscape governed by a complex interplay of steric and stereoelectronic effects. This technical guide provides an in-depth analysis of the conformational preferences of the 2,2-difluorocyclohexane ring system, drawing upon established principles and spectroscopic data from analogous fluorinated cyclohexanes. Detailed experimental protocols for the synthesis and spectroscopic analysis of this system are presented, alongside computational insights, to offer a comprehensive resource for researchers in medicinal chemistry and materials science.

Introduction

The conformational analysis of cyclohexane and its derivatives is a cornerstone of stereochemistry. The substitution of hydrogen with fluorine, the most electronegative element, introduces profound changes in the conformational behavior of the cyclohexane ring. While extensive research has focused on mono- and vicinally difluorinated cyclohexanes, the gem-difluoro substitution at the 2-position has been less explored. Understanding the conformational equilibrium of 2,2-difluorocyclohexane is crucial for the rational design of molecules with specific three-dimensional structures and tailored properties. This guide will delve into the synthesis, conformational preferences, and spectroscopic characterization of this important structural motif.

Synthesis of 2,2-Difluorocyclohexane

The most common route to 2,2-difluorocyclohexane involves the gem-difluorination of cyclohexanone, followed by the reduction of the resulting 2,2-difluorocyclohexanone.

Experimental Protocol: Synthesis of 2,2-Difluorocyclohexanone

A practical method for the synthesis of gem-difluorides from ketones involves the use of trifluoroacetic anhydride and a fluoride source.[1][2]

Materials:

  • Cyclohexanone

  • Trifluoroacetic anhydride

  • Hydrogen fluoride-pyridine complex or triethylamine trishydrofluoride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in dichloromethane at 0 °C, add trifluoroacetic anhydride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and slowly add hydrogen fluoride-pyridine (3.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2-difluorocyclohexanone.

Experimental Protocol: Wolff-Kishner Reduction of 2,2-Difluorocyclohexanone

The Wolff-Kishner reduction is a reliable method for converting a carbonyl group to a methylene group under basic conditions, which is suitable for the acid-sensitive difluorinated compound.[3][4][5]

Materials:

  • 2,2-Difluorocyclohexanone

  • Hydrazine hydrate (80%)

  • Potassium hydroxide

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,2-difluorocyclohexanone (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

  • Heat the mixture to 120 °C for 1 hour.

  • Add potassium hydroxide pellets (4.0 eq) portion-wise to the reaction mixture.

  • Increase the temperature to 200-210 °C and allow for distillation of water and excess hydrazine.

  • Maintain the reaction at reflux for an additional 4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with pentane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure to obtain 2,2-difluorocyclohexane.

G cluster_synthesis Synthesis of 2,2-Difluorocyclohexane Cyclohexanone Cyclohexanone Difluorocyclohexanone 2,2-Difluorocyclohexanone Cyclohexanone->Difluorocyclohexanone Gem-Difluorination Difluorocyclohexane 2,2-Difluorocyclohexane Difluorocyclohexanone->Difluorocyclohexane Wolff-Kishner Reduction

Synthetic pathway to 2,2-difluorocyclohexane.

Conformational Analysis

The conformational equilibrium of 2,2-difluorocyclohexane is dominated by the chair conformations. Due to the geminal substitution at the 2-position, the two chair conformers are enantiomeric and therefore of equal energy. This results in a racemic mixture at equilibrium.

The introduction of two fluorine atoms at the C2 position significantly influences the electronic environment of the cyclohexane ring. The strong inductive effect of the fluorine atoms will polarize the C-F bonds, leading to a dipole moment for the molecule. The primary steric interactions to consider are the gauche interactions between the fluorine atoms and the adjacent equatorial and axial protons at C1 and C3.

G cluster_equilibrium Conformational Equilibrium of 2,2-Difluorocyclohexane ConformerA Chair Conformer A ConformerB Chair Conformer B ConformerA->ConformerB Ring Flip

Ring flip of 2,2-difluorocyclohexane.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is the most powerful technique for the conformational analysis of fluorinated cyclohexanes.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 10-20 mg of 2,2-difluorocyclohexane in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts.

  • For variable temperature studies, use a solvent with a suitable temperature range (e.g., toluene-d₈ for low temperatures).

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra. The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.[6][7][8]

  • 2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C). H-F coupling information can be obtained from ¹H or ¹⁹F spectra without decoupling.

Predicted NMR Data

Based on data from analogous compounds such as 1,1-difluorocyclohexane derivatives and 2,2-difluoronorbornane, the following NMR data can be predicted for 2,2-difluorocyclohexane.[1] The geminal difluoro group will have a significant effect on the chemical shifts of the neighboring protons, particularly at the C1 and C3 positions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,2-Difluorocyclohexane

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1ax~ 2.0 - 2.2ddd²J(H-1ax, H-1eq) ≈ 13-14, ³J(H-1ax, H-6ax) ≈ 10-12, ³J(H-1ax, H-6eq) ≈ 3-4
H-1eq~ 1.6 - 1.8ddd²J(H-1eq, H-1ax) ≈ 13-14, ³J(H-1eq, H-6ax) ≈ 3-4, ³J(H-1eq, H-6eq) ≈ 3-4
H-3ax~ 2.1 - 2.3ddd²J(H-3ax, H-3eq) ≈ 13-14, ³J(H-3ax, H-4ax) ≈ 10-12, ³J(H-3ax, H-4eq) ≈ 3-4
H-3eq~ 1.7 - 1.9ddd²J(H-3eq, H-3ax) ≈ 13-14, ³J(H-3eq, H-4ax) ≈ 3-4, ³J(H-3eq, H-4eq) ≈ 3-4
H-4, H-5, H-6~ 1.4 - 1.7m

Table 2: Predicted ¹⁹F NMR Chemical Shift for 2,2-Difluorocyclohexane

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2~ -90 to -110m²J(F,F) is not applicable. Large ³J(H,F) and ⁴J(H,F) couplings are expected.

Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. The exact values will be solvent-dependent.

Computational Analysis

Computational chemistry provides a powerful complementary tool for studying the conformational preferences of 2,2-difluorocyclohexane.

Computational Methodology

Methods:

  • Geometry Optimization and Energy Calculations: High-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with extended basis sets (e.g., aug-cc-pVTZ) are recommended for accurate energy calculations. Density functional theory (DFT) with functionals like B3LYP or M06-2X can also provide reliable results.

  • Solvation Models: To simulate solution-phase behavior, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed.

These calculations can provide valuable data on the relative energies of different conformers, bond lengths, bond angles, and dihedral angles, which can be correlated with experimental NMR data.

Conclusion

The conformational analysis of 2,2-difluorocyclohexane reveals a system where the two chair conformers are of equal energy. The introduction of the gem-difluoro group significantly influences the electronic and steric environment of the cyclohexane ring, which can be probed in detail using ¹H and ¹⁹F NMR spectroscopy. This technical guide provides a framework for the synthesis, characterization, and computational analysis of this important fluorinated building block, offering a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented protocols and predicted data serve as a starting point for further experimental and theoretical investigations into the nuanced conformational behavior of 2,2-difluorocyclohexane and its derivatives.

References

Ethyl 2,2-Difluorocyclohexanecarboxylate: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2,2-Difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group on the cyclohexane ring can significantly alter the parent molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, drawing upon available data for analogous structures and general principles of organic chemistry. Due to the limited specific experimental data for this exact compound in publicly available literature, some information is presented as informed predictions based on related compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number186665-89-4[1][2]
Molecular FormulaC₉H₁₄F₂O₂[1][2]
Molecular Weight192.21 g/mol [1][2]
AppearanceClear Liquid[1]
PurityTypically >95%[1]

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific quantitative stability data is scarce, the following sections outline its expected stability based on the behavior of similar fluorinated compounds.

Thermal Stability

The presence of two fluorine atoms on the same carbon (a gem-difluoro moiety) is generally considered to be a stabilizing feature in organic molecules.[3] This is attributed to the high bond energy of the C-F bond. Studies on fluorinated polymers have shown that fluorination enhances thermal stability.[4] While direct thermogravimetric analysis (TGA) data for this compound is not available, it is anticipated to exhibit moderate to good thermal stability, likely decomposing at temperatures above 200 °C.

Table 1: Predicted Thermal Stability

ConditionExpected StabilityNotes
Ambient TemperatureHighStable for extended periods under normal storage conditions.
Elevated Temperature (>200°C)Moderate to LowDecomposition may occur, potentially through elimination of HF or other fragmentation pathways.
pH Stability and Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be influenced by the presence of the electron-withdrawing fluorine atoms.

Under acidic conditions , the hydrolysis will proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The electron-withdrawing effect of the fluorine atoms may slightly decrease the rate of this reaction compared to its non-fluorinated analog by destabilizing the resulting carbocation-like transition state.

Under basic conditions , the ester will undergo saponification. The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions. Therefore, hydrolysis is likely to be faster under basic conditions compared to the non-fluorinated counterpart.

Table 2: Predicted pH Stability

pH RangeExpected StabilityPredominant Reaction
1-3 (Strongly Acidic)LowAcid-catalyzed hydrolysis to 2,2-difluorocyclohexanecarboxylic acid and ethanol.
4-6 (Weakly Acidic)ModerateSlow hydrolysis.
7 (Neutral)HighStable for considerable periods.
8-10 (Weakly Basic)ModerateBase-catalyzed hydrolysis (saponification) begins to occur at an appreciable rate.
11-14 (Strongly Basic)LowRapid saponification to the corresponding carboxylate salt.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the ester functional group and the gem-difluoro moiety on the cyclohexane ring.

Nucleophilic Acyl Substitution

The ester carbonyl is the primary site for nucleophilic attack. As mentioned in the context of basic hydrolysis, the gem-difluoro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs. Reactions with strong nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Amidation and transesterification reactions are also feasible under appropriate conditions.

Reduction

The ester group can be readily reduced to the corresponding primary alcohol, 2,2-difluorocyclohexyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[5] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 3: Predicted Reactivity with Common Reagents

ReagentFunctional Group TargetedExpected Product(s)Notes
H₃O⁺Ester2,2-Difluorocyclohexanecarboxylic acid + EthanolAcid-catalyzed hydrolysis.
NaOH (aq)EsterSodium 2,2-difluorocyclohexanecarboxylate + EthanolSaponification.
LiAlH₄, then H₂OEster(2,2-Difluorocyclohexyl)methanolReduction of the ester to a primary alcohol.[5]
R-MgBr, then H₂OEster1-(2,2-Difluorocyclohexyl)-1,1-dialkylmethanolGrignard reaction to form a tertiary alcohol.
NH₃ / AminesEster2,2-Difluorocyclohexanecarboxamide / N-substituted amidesAminolysis/Amidation.

Proposed Synthesis

Synthesis_Pathway Start Ethyl 2-oxocyclohexanecarboxylate Intermediate This compound Start->Intermediate Deoxofluorination Reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Intermediate

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol for Synthesis

Reaction: Deoxofluorination of Ethyl 2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride - DAST, or Bis(2-methoxyethyl)aminosulfur trifluoride - Deoxo-Fluor®)

  • Anhydrous, inert solvent (e.g., dichloromethane, DCM)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • To a solution of Ethyl 2-oxocyclohexanecarboxylate in anhydrous DCM under an inert atmosphere at -78 °C (dry ice/acetone bath), add the deoxofluorinating agent dropwise.

  • Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1-2 hours) and then slowly warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Relationship of Stability and Reactivity

The chemical properties of this compound are intrinsically linked. Its stability under various conditions dictates the feasible reaction pathways and the required reaction conditions for its transformation.

Stability_Reactivity_Relationship Compound This compound Stability Chemical Stability (Thermal, pH) Compound->Stability Reactivity Chemical Reactivity (Susceptibility to attack) Compound->Reactivity Transformation Chemical Transformation (e.g., Hydrolysis, Reduction) Compound->Transformation Undergoes Reaction_Conditions Reaction Conditions (Temperature, pH, Reagents) Stability->Reaction_Conditions Dictates Reactivity->Reaction_Conditions Requires Functional_Groups Ester and gem-Difluoro groups Functional_Groups->Compound Reaction_Conditions->Transformation Enables

Caption: Interplay between stability and reactivity.

Conclusion

This compound is a molecule with predictable, yet interesting, chemical properties. The presence of the gem-difluoro group is expected to enhance the thermal stability of the cyclohexane ring and increase the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack. While specific experimental data on its stability and reactivity are limited, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work. Further experimental validation of the predicted properties is encouraged.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate, a valuable building block in medicinal chemistry and materials science. The gem-difluoro motif can serve as a bioisostere for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.[1] The primary synthetic strategy involves the deoxofluorination of the corresponding β-ketoester, ethyl 2-oxocyclohexanecarboxylate, using diethylaminosulfur trifluoride (DAST).

Chemical Reaction Pathway

cluster_0 Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Precursor) cluster_1 Synthesis of this compound Cyclohexanone Cyclohexanone NaH NaH, THF Reflux Cyclohexanone->NaH Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->NaH Ethyl_2_oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate NaH->Ethyl_2_oxocyclohexanecarboxylate Claisen Condensation Ethyl_2_oxocyclohexanecarboxylate_2 Ethyl 2-oxocyclohexanecarboxylate DAST DAST, CH2Cl2 -10°C to rt Ethyl_2_oxocyclohexanecarboxylate_2->DAST Target_Compound This compound DAST->Target_Compound Deoxofluorination

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a closely related analogue, 4,4-difluorocyclohexanecarboxylate, which is expected to be representative for the synthesis of the 2,2-difluoro isomer.

StepReactantProductReagentSolventYieldPurity
Claisen CondensationCyclohexanone, Diethyl carbonateEthyl 2-oxocyclohexanecarboxylateNaHTHF~80%>95%
DeoxofluorinationEthyl 2-oxocyclohexanecarboxylateThis compoundDASTCH₂Cl₂60-70% (expected)>95%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Precursor)

This protocol is adapted from established Claisen condensation procedures.[2]

Materials:

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric acid

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add diethyl carbonate and anhydrous THF.

  • Carefully add sodium hydride to the mixture with stirring.

  • Heat the suspension to reflux for 1 hour.

  • Prepare a solution of cyclohexanone in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for an additional 1.5 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 3N hydrochloric acid until the pH is acidic.

  • Transfer the mixture to a separatory funnel and add brine.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate as an oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 4,4-difluoro compound using diethylaminosulfur trifluoride (DAST).[3] Caution: DAST is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate in anhydrous dichloromethane.

  • Cool the solution to between -10 °C and -5 °C using an appropriate cooling bath.

  • Slowly add DAST dropwise to the cooled solution, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cautiously pour the reaction mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to quench the excess DAST.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Experimental Workflow

cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A Charge flask with NaH and Diethyl Carbonate in THF B Reflux the mixture A->B C Add Cyclohexanone solution dropwise B->C D Continue reflux C->D E Quench with HCl and extract with DCM D->E F Dry and concentrate to obtain precursor E->F G Dissolve precursor in anhydrous DCM and cool F->G Proceed to fluorination H Add DAST dropwise at low temperature G->H I Warm to room temperature and stir H->I J Quench with NaHCO3 solution I->J K Extract with DCM, wash, and dry J->K L Purify by column chromatography K->L M Obtain pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 2,2-Difluorocyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluorocyclohexanecarboxylate is a valuable fluorinated building block for medicinal chemistry and drug discovery. The introduction of the gem-difluoro group onto the cyclohexyl scaffold offers a strategic approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. This document provides an overview of the potential applications of this building block, drawing parallels from the established roles of its isomers, and presents detailed protocols for its derivatization and incorporation into biologically active molecules.

The strategic placement of fluorine atoms in drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxylated carbon, and can influence the conformation of the cyclohexane ring, thereby affecting interactions with biological targets. While direct incorporation of the 2,2-difluoro isomer into approved drugs is not yet prominently documented, the closely related 4,4-difluoro isomer is a key component of the approved HIV-1 entry inhibitor, Maraviroc, and is featured in promising clinical candidates targeting the IL-17 pathway for autoimmune diseases. These examples underscore the potential of the difluorocyclohexane motif in developing novel therapeutics.

Physicochemical Properties and Medicinal Chemistry Rationale

The introduction of a 2,2-difluoro moiety onto a cyclohexane ring imparts several key property changes that are advantageous for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a gem-difluoro group at the 2-position can block potential sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.

  • Lipophilicity and Solubility: Fluorination generally increases the lipophilicity of a molecule. However, the effect of the gem-difluoro group on lipophilicity (LogP) and aqueous solubility is influenced by the overall molecular structure and the position of the fluorine atoms. Careful placement of the difluoro group can be used to fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Conformational Control: The steric and electronic effects of the two fluorine atoms can influence the conformational preference of the cyclohexane ring, potentially locking the molecule into a bioactive conformation for enhanced target binding.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

Key Application Area: Modulation of the IL-17 Pathway

A significant and promising application for difluorocyclohexyl derivatives is the modulation of the Interleukin-17 (IL-17) signaling pathway. Overactivation of the IL-17 pathway is implicated in a range of inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. Small molecule inhibitors of the IL-17 pathway are therefore highly sought after.

Patent literature discloses a series of potent 4,4-difluorocyclohexyl derivatives as IL-17 modulators. These compounds have shown promising activity in preclinical studies, demonstrating the potential of the difluorocyclohexane scaffold in this therapeutic area. It is plausible that the 2,2-difluoro isomer could offer alternative or improved properties for this target class.

IL-17 Signaling Pathway

The following diagram illustrates the general IL-17 signaling pathway, which is the target for the difluorocyclohexyl modulators.

IL17_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Drug Action IL17A IL-17A/F IL17R IL-17RA/RC Receptor Complex IL17A->IL17R Binding Act1 Act1 IL17R->Act1 Recruitment TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB TAK1->NFkB MAPK MAPKs TAK1->MAPK Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription MAPK->Gene_Expression Transcription Inhibitor Difluorocyclohexyl Modulator Inhibitor->IL17R Inhibition

Caption: IL-17 Signaling Pathway and Point of Inhibition.

Quantitative Data: IL-17 Modulators

The following table summarizes the biological activity of representative 4,4-difluorocyclohexyl derivatives as IL-17A inhibitors, as reported in patent literature. This data highlights the high potency that can be achieved with this scaffold.

Compound ID (Example from WO/2021/204801)StructureIL-17A pIC50
Example 12-((1H-imidazo[4,5-b]pyridin-2-yl)amino)-N-(cis-4-(trifluoromethyl)cyclohexyl)acetamide7.8
Example 22-((1H-imidazo[4,5-b]pyridin-2-yl)amino)-N-(trans-4-(trifluoromethyl)cyclohexyl)acetamide8.2
Example 32-((1H-imidazo[4,5-b]pyridin-2-yl)amino)-N-(4,4-difluorocyclohexyl)acetamide8.5
Example 4N-(4,4-difluorocyclohexyl)-2-((5-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)amino)acetamide8.7

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluorocyclohexanecarboxylic Acid

The first step in utilizing this compound as a building block is its hydrolysis to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common linkage in many drug molecules.

protocol1 Start This compound Step1 1. Dissolve in THF/H2O 2. Add LiOH Start->Step1 Step2 Stir at RT overnight Step1->Step2 Step3 1. Acidify with HCl 2. Extract with EtOAc Step2->Step3 Step4 1. Wash with brine 2. Dry over Na2SO4 3. Concentrate Step3->Step4 End 2,2-Difluorocyclohexanecarboxylic Acid Step4->End

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium Hydroxide (LiOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add Lithium Hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,2-Difluorocyclohexanecarboxylic Acid.

Protocol 2: Amide Coupling to a Bioactive Scaffold (Illustrative Example)

This protocol describes a general procedure for coupling the synthesized 2,2-Difluorocyclohexanecarboxylic Acid with an amine-containing fragment, a key step in the synthesis of many potential drug candidates, including IL-17 modulators.

protocol2 Acid 2,2-Difluorocyclohexanecarboxylic Acid Step1 1. Dissolve Acid in DMF 2. Add HATU and DIPEA Acid->Step1 Amine Amine Scaffold (R-NH2) Step3 Add Amine Scaffold Amine->Step3 Step2 Stir at RT for 30 min Step1->Step2 Step2->Step3 Step4 Stir at RT overnight Step3->Step4 Step5 1. Quench with water 2. Extract with EtOAc Step4->Step5 Step6 Purify by column chromatography Step5->Step6 Product 2,2-Difluorocyclohexyl Amide Derivative Step6->Product

Caption: General workflow for amide bond formation.

Materials:

  • 2,2-Difluorocyclohexanecarboxylic Acid

  • Amine-containing scaffold of interest

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,2-Difluorocyclohexanecarboxylic Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine-containing scaffold (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Conclusion

This compound represents a promising building block for the synthesis of novel therapeutic agents. While its direct application in late-stage clinical candidates is yet to be widely reported, the proven success of its 4,4-difluoro isomer in both an approved drug and in advanced preclinical candidates targeting the IL-17 pathway provides a strong rationale for its exploration. The protocols provided herein offer a practical guide for the incorporation of the 2,2-difluorocyclohexane motif into new molecular entities, enabling researchers to investigate the unique properties conferred by this specific fluorination pattern. The strategic use of this building block has the potential to lead to the discovery of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

Ethyl 2,2-Difluorocyclohexanecarboxylate: A Versatile Building Block for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,2-difluorocyclohexanecarboxylate is emerging as a valuable scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and modulated physicochemical properties conferred by the gem-difluoro group. This difluorinated cyclohexane moiety can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds, with a focus on the development of potent IL-17 modulators for the treatment of inflammatory and autoimmune diseases.

Physicochemical Properties

The introduction of a difluoromethyl group onto the cyclohexane ring significantly impacts the electronic and conformational properties of the molecule. These properties can be advantageous in drug design, influencing pKa, lipophilicity, and metabolic stability.

PropertyValueReference
Molecular FormulaC₉H₁₄F₂O₂[1]
Molecular Weight192.21 g/mol [1]
AppearanceColorless liquid-
Boiling PointNot available-
DensityNot available-

Applications in Medicinal Chemistry

The 2,2-difluorocyclohexyl moiety is a key structural feature in a novel class of Interleukin-17 (IL-17) modulators. IL-17 is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory disorders.[2] Compounds incorporating this scaffold have demonstrated potent inhibition of the IL-17 signaling pathway, highlighting the potential of this compound as a starting material for the development of new therapeutics.

IL-17 Modulators: Biological Activity

Several difluorocyclohexyl derivatives have been synthesized and evaluated for their ability to inhibit IL-17A-induced IL-6 release in human dermal fibroblasts. The data below showcases the high potency of these compounds.[3]

Compound IDpIC₅₀
Modulator 19.1
Modulator 28.5
Modulator 38.2

Experimental Protocols

The following protocols provide detailed procedures for the conversion of this compound into key intermediates for the synthesis of bioactive molecules.

Hydrolysis of this compound to 2,2-Difluorocyclohexanecarboxylic Acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions. The following procedure is adapted from a similar synthesis of 4,4-difluorocyclohexanecarboxylic acid and is expected to be directly applicable.[4]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2,2-difluorocyclohexanecarboxylic acid as a solid.

Expected Yield: >95%

Amide Coupling of 2,2-Difluorocyclohexanecarboxylic Acid with a Primary Amine

This protocol outlines a general procedure for the formation of an amide bond between 2,2-difluorocyclohexanecarboxylic acid and a primary amine using HATU as the coupling agent.

Materials:

  • 2,2-Difluorocyclohexanecarboxylic acid

  • Primary amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,2-difluorocyclohexanecarboxylic acid (1.0 eq) in DMF.

  • Add the primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and a representative biological pathway relevant to the application of this compound.

Synthesis_of_2_2_Difluorocyclohexyl_Amides start This compound acid 2,2-Difluorocyclohexanecarboxylic Acid start->acid amide Novel 2,2-Difluorocyclohexyl Amide (e.g., IL-17 Modulator) acid->amide amine Primary Amine (R-NH2) amine->amide

Synthetic route to 2,2-difluorocyclohexyl amides.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Ester Hydrolysis coupling Amide Coupling start->coupling purification Purification (Chromatography) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization Purified Compound assay Biological Assay (e.g., IL-17 Inhibition) characterization->assay data Data Analysis (IC50 Determination) assay->data

General experimental workflow for synthesis and evaluation.

IL17_Signaling_Pathway IL17 IL-17A/F IL17R IL-17RA/RC Receptor IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6) NFkB->Cytokines MAPK->Cytokines Modulator 2,2-Difluorocyclohexyl IL-17 Modulator Modulator->IL17R Inhibition

Simplified IL-17 signaling pathway and point of intervention.

References

Application Notes and Protocols: Derivatization of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluorocyclohexanecarboxylate is a valuable building block in medicinal chemistry and materials science. The presence of the gem-difluoro group on the cyclohexane ring can impart unique physicochemical properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered conformational preferences. This document provides detailed protocols for three fundamental derivatization reactions of this compound: hydrolysis to the corresponding carboxylic acid, direct amidation to a representative N-benzyl amide, and reduction to the primary alcohol.

Due to the limited availability of specific literature for this compound, the following protocols are based on well-established organic chemistry principles and analogous reactions reported for structurally similar and sterically hindered esters. These methods are intended to serve as a starting point for further optimization by researchers.

Hydrolysis to 2,2-Difluorocyclohexanecarboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a foundational derivatization, providing a versatile intermediate for a wide range of further modifications, such as amide coupling and other transformations of the carboxylic acid group. Given the steric hindrance around the ester carbonyl group due to the adjacent quaternary carbon, a non-aqueous saponification method is recommended for efficient conversion.[1][2]

Experimental Protocol

Reaction Scheme: this compound -> 2,2-Difluorocyclohexanecarboxylic Acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound192.205.0961 mg
Dichloromethane (CH₂Cl₂)--45 mL
Methanol (CH₃OH)--5 mL
Sodium Hydroxide (NaOH)40.0015.0600 mg
1 M Hydrochloric Acid (HCl)-As neededAs needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Diethyl Ether (Et₂O)--For extraction

Procedure:

  • To a solution of this compound (5.0 mmol) in dichloromethane (45 mL) in a 100 mL round-bottom flask, add a solution of sodium hydroxide (15.0 mmol) in methanol (5 mL).

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture will likely become a cloudy suspension due to the precipitation of the sodium carboxylate salt.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • To the residue, add water (20 mL) to dissolve the salt.

  • Cool the aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,2-Difluorocyclohexanecarboxylic Acid.

Expected Outcome: The product, 2,2-difluorocyclohexanecarboxylic acid, is expected to be a solid. The yield for this type of hydrolysis of hindered esters is typically high.

Workflow Diagram

hydrolysis_workflow start Dissolve Ester in CH2Cl2 add_naoh Add Methanolic NaOH start->add_naoh stir Stir at RT add_naoh->stir concentrate Concentrate stir->concentrate dissolve_h2o Dissolve in Water concentrate->dissolve_h2o acidify Acidify with HCl dissolve_h2o->acidify extract Extract with Et2O acidify->extract dry Dry with MgSO4 extract->dry end_product Isolate Product: 2,2-Difluorocyclohexanecarboxylic Acid dry->end_product

Hydrolysis Workflow

Amidation to N-Benzyl-2,2-difluorocyclohexanecarboxamide

Direct amidation of esters is a common transformation. This protocol describes the synthesis of a representative amide, N-Benzyl-2,2-difluorocyclohexanecarboxamide, through the direct reaction of the ethyl ester with benzylamine. This reaction may require elevated temperatures or the use of a base to proceed at a reasonable rate.[3][4][5]

Experimental Protocol

Reaction Scheme: this compound + Benzylamine -> N-Benzyl-2,2-difluorocyclohexanecarboxamide

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound192.205.0961 mg
Benzylamine107.157.5804 mg (0.82 mL)
Sodium tert-butoxide (NaOtBu)96.101.096 mg
Toluene--20 mL
1 M Hydrochloric Acid (HCl)--For washing
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Ethyl Acetate--For extraction

Procedure:

  • In a sealed tube, combine this compound (5.0 mmol), benzylamine (7.5 mmol), and sodium tert-butoxide (1.0 mmol) in toluene (20 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-Benzyl-2,2-difluorocyclohexanecarboxamide.

Expected Outcome: The product, N-Benzyl-2,2-difluorocyclohexanecarboxamide, is expected to be a solid or a high-boiling oil.

Workflow Diagram

amidation_workflow start Combine Reactants & NaOtBu in Toluene heat Heat in Sealed Tube start->heat cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify via Chromatography concentrate->purify end_product Isolate Product: N-Benzyl-2,2-difluorocyclohexanecarboxamide purify->end_product

Amidation Workflow

Reduction to (2,2-Difluorocyclohexyl)methanol

The reduction of the ester functional group to a primary alcohol is a key transformation that provides access to a different class of derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently performing this conversion.[6][7][8][9][10]

Experimental Protocol

Reaction Scheme: this compound -> (2,2-Difluorocyclohexyl)methanol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Lithium Aluminum Hydride (LiAlH₄)37.957.5285 mg
Anhydrous Tetrahydrofuran (THF)--30 mL
This compound192.205.0961 mg
Water (H₂O)--For quenching
15% Sodium Hydroxide (NaOH) Solution--For quenching
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Diethyl Ether (Et₂O)--For extraction

Procedure:

  • To a stirred suspension of lithium aluminum hydride (7.5 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (5.0 mmol) in anhydrous THF (10 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (0.3 mL), 15% NaOH solution (0.3 mL), and then water again (0.9 mL).

  • Stir the resulting greyish-white suspension vigorously for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.

  • Combine the filtrate and the washings, and dry the combined organic solution over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield (2,2-Difluorocyclohexyl)methanol.

Expected Outcome: The product, (2,2-difluorocyclohexyl)methanol, is expected to be a liquid.

Workflow Diagram

reduction_workflow start Suspend LiAlH4 in THF at 0°C add_ester Add Ester Solution Dropwise start->add_ester warm_stir Warm to RT and Stir add_ester->warm_stir quench Quench at 0°C (H2O, NaOH, H2O) warm_stir->quench filter Filter Aluminum Salts quench->filter dry Dry with MgSO4 filter->dry concentrate Concentrate dry->concentrate end_product Isolate Product: (2,2-Difluorocyclohexyl)methanol concentrate->end_product

Reduction Workflow

References

Application Note: A Scalable Two-Step Synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2,2-Difluorocyclohexanecarboxylate is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed, scalable two-step protocol for the synthesis of this compound, commencing with the Claisen condensation of cyclohexanone and diethyl carbonate to form Ethyl 2-oxocyclohexanecarboxylate, followed by deoxofluorination to yield the target compound. The protocols are designed for researchers and professionals in drug development and chemical synthesis, with a focus on scalability and practicality.

Overall Reaction Scheme

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Deoxofluorination Cyclohexanone Cyclohexanone Step1_reagents 1. NaH 2. THF, Reflux Cyclohexanone->Step1_reagents DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Step1_reagents KetoEster Ethyl 2-oxocyclohexanecarboxylate Step1_reagents->KetoEster Yield: ~80% KetoEster_in Ethyl 2-oxocyclohexanecarboxylate Step2_reagents DAST DCM, 0°C to rt KetoEster_in->Step2_reagents FinalProduct This compound Step2_reagents->FinalProduct

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This protocol is adapted from established Claisen condensation procedures.[1][2][3]

Materials and Equipment:

  • 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with temperature control.

  • Inert atmosphere (Nitrogen or Argon).

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (3N)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the 10 L flask with diethyl carbonate (1.46 L, 12.0 mol) and anhydrous THF (1.5 L).

  • Addition of Base: Begin stirring and carefully add sodium hydride (630 g of 60% dispersion, 15.75 mol) portion-wise.

  • Initial Reflux: Heat the mixture to reflux and maintain for 1 hour.

  • Substrate Addition: Prepare a solution of cyclohexanone (500 mL, 4.8 mol) in anhydrous THF (500 mL). Add this solution dropwise to the refluxing mixture over approximately 1-1.5 hours.

  • Reaction Completion: Continue refluxing for an additional 2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 3N hydrochloric acid until the mixture is neutralized.

    • Transfer the mixture to a large separatory funnel and add brine (2 L).

    • Extract the aqueous layer with dichloromethane (3 x 750 mL).

  • Isolation:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 2-oxocyclohexanecarboxylate can be purified by vacuum distillation.[1][2]

Quantitative Data for Step 1

ParameterValueNotes
Reagents
Cyclohexanone500 mL (4.8 mol)Limiting reagent
Diethyl carbonate1.46 L (12.0 mol)2.5 equivalents
Sodium Hydride (60%)630 g (15.75 mol)3.3 equivalents
Solvent
Anhydrous THF2.0 L
Reaction Conditions
TemperatureReflux (~66°C)
Duration~4.5 hoursIncludes addition and reflux times
Expected Outcome
Yield~660 g (80%)Based on literature reports[1][2]
Purity>95% after distillation
Step 2: Deoxofluorination of Ethyl 2-oxocyclohexanecarboxylate

This protocol describes the deoxofluorination of the β-keto ester using (Diethylamino)sulfur trifluoride (DAST). Extreme caution is advised for this step, especially during scale-up, as DAST can decompose exothermically. [4] The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • 5 L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a nitrogen inlet.

  • Cooling bath (ice-water or cryocooler).

  • (Diethylamino)sulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve Ethyl 2-oxocyclohexanecarboxylate (510 g, 3.0 mol) in anhydrous DCM (2.0 L) in the 5 L flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add DAST (435 mL, 3.3 mol, 1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by 19F NMR or GC-MS.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Very slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (1 L) and brine (1 L).

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional vacuum distillation to yield this compound as a clear oil.[5][6]

Quantitative Data for Step 2

ParameterValueNotes
Reagents
Ethyl 2-oxocyclohexanecarboxylate510 g (3.0 mol)Starting material from Step 1
DAST435 mL (3.3 mol)1.1 equivalents, handle with extreme care
Solvent
Anhydrous DCM2.0 L
Reaction Conditions
Temperature0°C to Room TemperatureCrucial to control temperature during DAST addition
Duration12-18 hours
Expected Outcome
YieldVariable, typically 50-70%Yields can be sensitive to reaction conditions and scale
Purity>95% after distillation

Logical Workflow Diagram

start Start: Reagent Preparation (Cyclohexanone, Diethyl Carbonate, NaH, THF) step1 Step 1: Claisen Condensation - Add NaH to Diethyl Carbonate/THF - Reflux - Add Cyclohexanone - Reflux start->step1 workup1 Work-up 1 - Quench with HCl - DCM Extraction - Dry & Concentrate step1->workup1 purify1 Purification 1 - Vacuum Distillation workup1->purify1 keto_ester Intermediate: Ethyl 2-oxocyclohexanecarboxylate purify1->keto_ester step2 Step 2: Deoxofluorination - Dissolve intermediate in DCM - Cool to 0°C - Add DAST slowly - Warm to RT, stir keto_ester->step2 workup2 Work-up 2 - Quench with NaHCO3 - Wash with Water & Brine - Dry & Concentrate step2->workup2 purify2 Purification 2 - Vacuum Distillation workup2->purify2 final_product Final Product: This compound purify2->final_product

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols: Purification of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of Ethyl 2,2-Difluorocyclohexanecarboxylate, a valuable building block in medicinal chemistry and materials science. The gem-difluoro functional group can impart unique properties to bioactive molecules, including altered metabolic stability and binding affinities.

Synthesis Overview

The synthesis of this compound is achieved through the deoxofluorination of the corresponding β-keto ester, Ethyl 2-oxocyclohexanecarboxylate. This transformation can be effectively carried out using a fluorinating agent such as Deoxofluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the conversion of Ethyl 2-oxocyclohexanecarboxylate to this compound using Deoxofluor®.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Deoxofluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Fluorinating Agent: Slowly add Deoxofluor® (1.2 equivalents) dropwise to the stirred solution via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) at 0 °C to neutralize any remaining fluorinating agent and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the purification of the crude product obtained from the synthesis.

Materials:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

Equipment:

  • Short-path distillation apparatus or a fractional distillation setup

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble a short-path or fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities in a forerun fraction.

    • Collect the main fraction of this compound at its boiling point under the applied vacuum.

    • Monitor the temperature throughout the distillation to ensure a clean separation.

  • Product Collection: Collect the purified product in a pre-weighed receiving flask.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and GC-MS to confirm its identity and purity.

Data Presentation

ParameterValueNotes
Reactants
Ethyl 2-oxocyclohexanecarboxylate1.0 eqStarting material
Deoxofluor®1.2 eqFluorinating agent
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to RT
Reaction Time12 - 24 hMonitor by TLC or GC-MS
Expected Results
Yield60-80%Typical yield for deoxofluorination
Purity (after distillation)>95%Determined by GC-MS

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow A Dissolve Ethyl 2-oxocyclohexanecarboxylate in anhydrous DCM B Cool to 0 °C A->B C Add Deoxofluor® dropwise B->C D Stir at RT for 12-24h C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Wash with brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Crude Product I->J

Caption: Workflow for the synthesis of crude this compound.

Diagram 2: Purification Workflow

Purification_Workflow A Crude Product B Fractional Vacuum Distillation A->B C Collect Forerun (Impurities) B->C D Collect Main Fraction B->D E Purified Product D->E F Characterization (NMR, GC-MS) E->F

Analytical methods for Ethyl 2,2-Difluorocyclohexanecarboxylate characterization

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analytical Characterization of Ethyl 2,2-Difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound (CAS: 186665-89-4). The described methods are fundamental for verifying the identity, purity, and structure of this fluorinated building block, which is of increasing interest in medicinal chemistry and materials science. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. This guide is intended to provide a robust framework for quality control and characterization in research and development settings.

Compound Information

This compound is a fluorinated organic compound. The inclusion of gem-difluoro groups in organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making them valuable motifs in drug design.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 186665-89-4[1]
Molecular Formula C₉H₁₄F₂O₂[2]
Molecular Weight 192.21 g/mol [1]
Appearance Clear Oil[2]
Purity (Typical) ≥95.0%[2]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The general workflow involves structural elucidation by NMR and MS, followed by purity determination using a suitable chromatographic method.

G Overall Analytical Workflow cluster_synthesis Sample cluster_analysis Characterization cluster_results Results Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Purity Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure GCMS->Structure Purity Purity Assessment HPLC->Purity

Caption: High-level workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of the molecule. ¹H, ¹³C, and ¹⁹F NMR experiments are necessary for full characterization.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a fluorine spectrum. No external standard is strictly necessary, but CFCl₃ can be used as a reference (δ 0.00 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all spectra.

Expected ¹H, ¹³C, and ¹⁹F NMR Data

Note: The following are predicted chemical shifts and coupling patterns based on the known structure. Actual values may vary.

Table 2: Predicted NMR Data in CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H ~ 4.2Quartet (q)2H (-OCH₂ CH₃)
~ 2.5 - 1.6Multiplet (m)9H (Cyclohexyl protons + CH CO₂Et)
~ 1.3Triplet (t)3H (-OCH₂CH₃ )
¹³C ~ 170Triplet (t, due to JC-F)C =O
~ 124Triplet (t, due to JC-F)C F₂
~ 62Singlet (s)-OCH₂ CH₃
~ 45Triplet (t, due to JC-F)C HCO₂Et
~ 35 - 20Multiple signalsCyclohexyl -CH₂ -
~ 14Singlet (s)-OCH₂CH₃
¹⁹F ~ -90 to -110Multiplet (m)2F (-CF₂ -)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify the compound, assess its purity, and determine its molecular weight.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min. Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to the parent compound. Confirm the molecular weight from the molecular ion peak (M⁺) if present. Analyze the fragmentation pattern to support the structural assignment.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., EtOAc) Inject Inject into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Analyze Analyze Chromatogram and Mass Spectrum Detect->Analyze Identify Identify Molecular Ion & Fragmentation Pattern Analyze->Identify

Caption: Step-by-step workflow for GC-MS analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted EI-MS Fragmentation Data

m/z ValueProposed Fragment IdentityComments
192[C₉H₁₄F₂O₂]⁺Molecular Ion (M⁺), may be low abundance.
147[M - OCH₂CH₃]⁺Loss of the ethoxy group.
119[M - CO₂Et]⁺Loss of the carboethoxy group.
69[CF₂CHCH₂]⁺Fragment from cyclohexyl ring cleavage.
45[OCH₂CH₃]⁺Ethoxy group fragment.

Chromatographic Purity Analysis (HPLC/GC)

A chromatographic method should be used to determine the purity of the compound. Gas Chromatography (GC) is often suitable for volatile, thermally stable compounds like this ester.

Experimental Protocol (GC-FID)
  • Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Ethyl Acetate).

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: Use the same or a similar column as for GC-MS (e.g., DB-5).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Use the same temperature program as developed for GC-MS to ensure good separation of any potential impurities.

    • Detector Temperature: 300 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Table 4: Sample Purity Data by GC-FID

Peak No.Retention Time (min)Peak AreaArea %Identity
15.415,2300.45Impurity A
28.93,350,10099.41This compound
39.74,7500.14Impurity B
Total 3,370,080 100.00

Summary

The analytical methods described provide a comprehensive strategy for the characterization of this compound. NMR spectroscopy confirms the chemical structure, GC-MS provides molecular weight and fragmentation data for identity verification, and GC-FID offers a reliable method for quantifying purity. Together, these techniques ensure the quality and integrity of the compound for its intended use in research and development.

References

Application Note: Ethyl 2,2-Difluorocyclohexanecarboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into molecular scaffolds is a widely employed strategy in modern drug discovery to enhance a variety of pharmacological properties. The gem-difluoro motif, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Ethyl 2,2-Difluorocyclohexanecarboxylate is a valuable fluorinated building block that offers a rigid cyclohexyl core functionalized for further chemical modification. While direct synthesis of a marketed Active Pharmaceutical Ingredient (API) from this specific ester is not prominently documented in publicly available literature, its potential for generating novel chemical entities for drug discovery is significant. This document outlines the synthesis of this building block and its potential applications in medicinal chemistry.

Synthesis of this compound

The preparation of this compound can be achieved via the deoxofluorination of the corresponding β-keto ester, Ethyl 2-oxocyclohexanecarboxylate, using sulfur tetrafluoride (SF₄). This reaction provides an efficient route to the desired gem-difluorinated product.

Experimental Workflow for the Synthesis of this compound

start Ethyl 2-oxocyclohexanecarboxylate reaction Deoxofluorination start->reaction Substrate reagent Sulfur Tetrafluoride (SF4) reagent->reaction Reagent product This compound reaction->product Yields gem-difluorinated product

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter Value
Starting Material Ethyl 2-oxocyclohexanecarboxylate
Reagent Sulfur Tetrafluoride (SF₄)
Product This compound
Molecular Formula C₉H₁₄F₂O₂
Molecular Weight 192.21 g/mol

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sulfur Tetrafluoride (SF₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Chromatography setup

Procedure:

  • In a suitable, dry reaction vessel, dissolve Ethyl 2-oxocyclohexanecarboxylate in an anhydrous solvent.

  • Cool the reaction mixture to the appropriate temperature (typically below 0 °C).

  • Carefully introduce Sulfur Tetrafluoride (SF₄) gas or a solution of SF₄ into the reaction mixture. Caution: SF₄ is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to stir at the designated temperature for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain pure this compound.

Potential Applications in API Synthesis

While a direct one-step use of this compound in a known API synthesis is not readily found, it serves as a valuable precursor for more functionalized intermediates. The ester can be hydrolyzed to the corresponding carboxylic acid, 2,2-Difluorocyclohexanecarboxylic acid, which is a versatile intermediate for amide bond formation, a common reaction in the synthesis of APIs.

Logical Relationship for Further Synthesis

start This compound hydrolysis Hydrolysis start->hydrolysis acid 2,2-Difluorocyclohexanecarboxylic Acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling api_scaffold API Scaffold with gem-Difluorocyclohexyl Moiety amide_coupling->api_scaffold amine Amine (R-NH2) amine->amide_coupling

Caption: Potential synthetic route to API scaffolds.

One documented example of a derivative of this building block is the use of 2,2-difluorocyclohexanecarboxylic acid in a multi-step synthesis of anpirtoline, an HT1B receptor agonist, via a decarboxylative sulfhydrylation reaction.[1] This highlights the utility of the gem-difluorocyclohexane core in generating compounds with biological activity. The gem-difluorocyclohexane motif is also present in the marketed drug maraviroc.[2]

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Although its direct application in the synthesis of a specific, named API is not widely reported in the public domain, its utility as a precursor to other key intermediates, such as 2,2-Difluorocyclohexanecarboxylic acid, is evident. The rigid, fluorinated cyclohexane core it provides can be instrumental in the design of novel therapeutic agents with improved pharmacological profiles. Further exploration of the reactivity of this compound is likely to open new avenues for the synthesis of complex and biologically active molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2,2-Difluorocyclohexanecarboxylate synthesis.

I. Synthetic Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-oxocyclohexanecarboxylate, via a Claisen condensation of cyclohexanone and diethyl carbonate. The second step is the geminal difluorination of the resulting β-keto ester.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate cluster_1 Step 2: Geminal Difluorination A Cyclohexanone C Sodium Hydride in THF A->C B Diethyl carbonate B->C D Ethyl 2-oxocyclohexanecarboxylate C->D Claisen Condensation E Ethyl 2-oxocyclohexanecarboxylate F Fluorinating Agent (e.g., DAST, Selectfluor) E->F G This compound F->G Difluorination Troubleshooting_Tree cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues Start Low Yield of this compound S1_LowYield Low yield of keto-ester? Start->S1_LowYield S1_CheckNaH Check NaH activity S1_LowYield->S1_CheckNaH Yes S2_Incomplete Incomplete difluorination? S1_LowYield->S2_Incomplete No S1_CheckMoisture Ensure anhydrous conditions S1_CheckNaH->S1_CheckMoisture S1_CheckTimeTemp Verify reaction time/temp S1_CheckMoisture->S1_CheckTimeTemp S2_IncreaseReagent Increase fluorinating agent S2_Incomplete->S2_IncreaseReagent Yes S2_SideProducts Side products observed? S2_Incomplete->S2_SideProducts No S2_CheckReagent Check fluorinating agent quality S2_IncreaseReagent->S2_CheckReagent S2_OptimizeTemp Optimize temperature S2_CheckReagent->S2_OptimizeTemp S2_Alkene Monofluoro-alkene? S2_SideProducts->S2_Alkene S2_Unsaturated α-fluoro-α,β-unsaturated ester? S2_SideProducts->S2_Unsaturated S2_MilderCond Use milder conditions S2_Alkene->S2_MilderCond S2_Unsaturated->S2_MilderCond

Technical Support Center: Synthesis of gem-Difluorinated Cycloalkanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of gem-difluorinated cycloalkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the synthesis of gem-difluorinated cycloalkanes?

A1: The primary challenges include controlling side reactions, particularly HF elimination, achieving high yields with a broad substrate scope, and managing the reactivity of fluorinating agents. The increased acidity of protons alpha to the carbonyl group in cyclic ketone precursors often leads to undesired elimination reactions when using strong bases or nucleophiles.[1][2] Additionally, purification of the final products can be complicated by their polarity and potential for hydration, especially for compounds with adjacent carbonyl groups.[3][4]

Q2: Why is HF elimination a common side reaction, and how can it be minimized?

A2: The electron-withdrawing nature of the two fluorine atoms in gem-difluorinated cycloalkanes significantly increases the acidity of the α-protons.[1][2] This makes the molecule susceptible to E1cb elimination to form a fluorinated enone, which can then undergo further reactions. To minimize this, it is crucial to control the basicity of the nucleophile. The use of organolanthanum reagents, for instance, has been shown to be effective in adding carbon nucleophiles to difluorocyclobutanone while avoiding HF elimination by moderating the nucleophile's basicity.[1][2]

Q3: What are the recommended starting materials for synthesizing gem-difluorinated cycloalkanes?

A3: Common starting materials include cyclic ketones, which can be directly fluorinated, or methylenecycloalkanes. The choice of starting material often dictates the synthetic strategy. For example, deoxyfluorination of a cyclobutanone is a general strategy to access 1,1-disubstituted gem-difluorocyclobutanes.[2] Another approach involves the [2+1] cycloaddition of alkenes with a difluorocarbene source to generate gem-difluorocyclopropanes.[5]

Q4: How does the introduction of a gem-difluoro group affect the physicochemical properties of a molecule?

A4: The gem-difluoro group is a valuable motif in medicinal chemistry as it can modulate key properties such as pKa, lipophilicity, solubility, and metabolic stability.[1][2][6][7] For example, it was found to be crucial in increasing the metabolic stability of the drug Ivosidenib while maintaining its potency.[2] However, the effect on properties like lipophilicity can be complex and may increase or decrease depending on the molecular context.[6]

Troubleshooting Guides

Problem 1: Low Yields in the Addition of Nucleophiles to gem-Difluorocycloalkanones

Symptoms:

  • Low conversion of the starting ketone.

  • Presence of significant amounts of elimination byproducts.[1]

  • Formation of complex reaction mixtures.

Possible Causes:

  • The nucleophile is too basic, leading to deprotonation at the α-position and subsequent HF elimination.[1][2]

  • The organometallic reagent is not reactive enough under the applied conditions.

  • Unfavorable reaction temperature.

Solutions:

  • Modify the Nucleophile: Switch to less basic organometallic reagents. Organolanthanum reagents, generated from organolithiums and LaCl₃·2LiCl, have been shown to successfully add to 3,3-difluorocyclobutanone with suppressed elimination.[1][2]

  • Optimize Reaction Conditions: Adjust the reaction temperature. For some substrates, particularly electron-poor heteroaryl halides, commencing the transmetalation at a low temperature (e.g., -78 °C) before warming is beneficial.[1]

  • Change the Solvent: The choice of solvent can influence reactivity and side reactions. Toluene is often a good, environmentally friendly alternative to dichloromethane.[2]

Problem 2: Poor Reactivity or Unwanted Side Reactions with Deoxyfluorinating Agents

Symptoms:

  • Incomplete conversion of the starting cyclic ketone.

  • Formation of monofluorinated or over-fluorinated byproducts.

  • Decomposition of the starting material.

Possible Causes:

  • The chosen fluorinating agent (e.g., DAST, Deoxo-Fluor, Selectfluor®) is not suitable for the specific substrate.

  • The substrate's enol form is either too stable or not readily formed, affecting the reaction with electrophilic fluorinating agents like Selectfluor®.[3][4]

  • Steric hindrance around the reaction center.[4]

Solutions:

  • Select an Appropriate Fluorinating Agent: For the conversion of ketones to gem-difluorides, Deoxo-Fluor is often more thermally stable and can be superior to DAST.[8] For substrates prone to difluorination, careful control of stoichiometry and reaction time is crucial.

  • Promote Enolization: For reactions involving electrophilic fluorination, conditions that favor the formation of the enol or enolate may be necessary. However, this must be balanced with the risk of side reactions.

  • Consider Alternative Synthetic Routes: If direct fluorination is problematic, consider synthesizing the gem-difluorinated cycloalkane via alternative methods such as ring-closing metathesis of a precursor containing the gem-difluoro moiety.

Problem 3: Difficulty in Product Purification and Isolation

Symptoms:

  • Co-elution of the product with byproducts during chromatography.

  • Product loss during workup or extraction.

  • Evidence of product hydration in spectroscopic analysis.[3][4]

Possible Causes:

  • Similar polarity of the product and impurities.

  • Volatility of the product leading to loss under vacuum.

  • Hydration of carbonyl groups adjacent to the gem-difluoro moiety.[3][4]

Solutions:

  • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. In some cases, derivatization of the product or impurities can facilitate separation.

  • Careful Handling: Minimize exposure to high vacuum and elevated temperatures if the product is volatile.

  • Anhydrous Conditions: For products prone to hydration, ensure all workup and purification steps are performed under strictly anhydrous conditions. Hydrates can sometimes be reversed by heating under high vacuum.[4]

Data and Protocols

Table 1: Comparison of Reagents for Nucleophilic Addition to 3,3-Difluorocyclobutanone
EntryOrganometallic ReagentAdditiveYield of Alcohol (%)Elimination Byproducts (%)Reference
1PhLiNoneTraceMajor[1]
2PhMgBrNone14Significant[1]
3PhLiCeCl₃25Trace[1]
4PhLiLaCl₃·2LiCl85Not observed[1]
Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol using Organolanthanum Reagents

This protocol is adapted from the work of Douglas et al.[1][2]

  • Preparation of the Organolithium Reagent: To a solution of the corresponding aryl halide (1.1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Transmetalation: In a separate flask, suspend LaCl₃·2LiCl (1.2 equiv.) in anhydrous THF at room temperature. Cool the suspension to -78 °C and add the freshly prepared organolithium solution via cannula. Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Addition to Ketone: Cool the organolanthanum reagent solution back to -78 °C. Add a solution of 3,3-difluorocyclobutanone (1.0 equiv.) in anhydrous THF dropwise.

  • Quenching and Workup: After stirring at -78 °C for 1 hour, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Workflow for Organolanthanum-Mediated Synthesis cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide in THF Organolithium Organolithium Reagent (-78 °C) ArylHalide->Organolithium -78 °C nBuLi n-Butyllithium nBuLi->Organolithium Organolanthanum Organolanthanum Reagent (-78 °C to 0 °C) Organolithium->Organolanthanum Transmetalation LaCl3 LaCl3·2LiCl in THF LaCl3->Organolanthanum ReactionMix Reaction Mixture (-78 °C) Organolanthanum->ReactionMix Ketone 3,3-Difluorocyclobutanone in THF Ketone->ReactionMix Quench Quench (NH4Cl) ReactionMix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 1-Aryl-3,3-difluorocyclobutanol Purify->Product

Caption: General workflow for the synthesis of 1-aryl-3,3-difluorocyclobutanols.

troubleshooting_logic Troubleshooting Low Yields in Nucleophilic Addition Start Low Yield or Byproduct Formation CheckByproducts Analyze Byproducts: Elimination vs. Starting Material? Start->CheckByproducts Elimination Primary Byproduct: HF Elimination Product CheckByproducts->Elimination Elimination StartMat Primary 'Byproduct': Unreacted Starting Material CheckByproducts->StartMat Unreacted SM Sol_Base Solution: Decrease Nucleophile Basicity (e.g., use Organolanthanum) Elimination->Sol_Base Sol_React Solution: Increase Reactivity (e.g., adjust temperature, check reagent quality) StartMat->Sol_React End Improved Yield Sol_Base->End Sol_React->End

Caption: Logic diagram for troubleshooting low yields in nucleophilic additions.

References

Technical Support Center: Purification of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2,2-Difluorocyclohexanecarboxylate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most probable synthetic route is the Reformatsky reaction, which involves the reaction of an ethyl dihaloacetate (such as ethyl bromodifluoroacetate or ethyl iododifluoroacetate) with cyclohexanone in the presence of zinc metal.

Likely impurities from this synthesis include:

  • Unreacted Starting Materials: Cyclohexanone and the ethyl dihaloacetate.

  • β-Hydroxy Ester Intermediate: Ethyl 2,2-difluoro-1-hydroxycyclohexanecarboxylate, the initial product of the Reformatsky reaction.

  • Dehydration Byproducts: α,β-unsaturated esters formed by the elimination of water from the β-hydroxy ester intermediate.

  • Zinc Salts: Residual zinc halides from the reaction workup.

Q2: What are the recommended purification techniques for this compound?

A2: The primary and most effective purification method is silica gel column chromatography . Other potential methods, depending on the impurity profile and scale, include distillation and recrystallization .

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its impurities during column chromatography. Gas chromatography-mass spectrometry (GC-MS) can be used for a more detailed analysis of the fractions and to determine the final purity of the product.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: Poor separation of the product from impurities on the TLC plate and column.

Possible Cause Recommended Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical. For non-polar impurities like unreacted starting materials, a less polar solvent system is needed. For more polar impurities like the β-hydroxy ester, a more polar system is required. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Overloaded Column The amount of crude material loaded onto the column should not exceed 5-10% of the mass of the silica gel. Overloading leads to broad bands and poor separation.
Irregular Packing of the Silica Gel Air bubbles or channels in the silica gel bed will result in an uneven flow of the eluent and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-elution of Impurities If an impurity has a very similar polarity to the product, complete separation by a single column may be difficult. Consider a second column with a different solvent system or an alternative purification technique.

Issue 2: The product is not eluting from the column.

Possible Cause Recommended Solution
Solvent System is Not Polar Enough If the product remains at the baseline of the TLC plate, the eluent is not polar enough to move it up the column. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Product is Decomposing on the Silica Gel Some fluorinated compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (treated with a small amount of a tertiary amine like triethylamine in the eluent) or switch to a different stationary phase like alumina.
General Purification Troubleshooting

Issue 3: Low overall yield after purification.

Possible Cause Recommended Solution
Incomplete Reaction Before purification, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS).
Product Loss During Work-up Ensure all aqueous washes are thoroughly back-extracted with an organic solvent to recover any dissolved product. Be careful during solvent removal (rotary evaporation) to avoid loss of a volatile product.
Sub-optimal Chromatography Conditions Using a solvent system that is too polar can cause the product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in very broad bands and product loss in many fractions. Optimize the eluent system using TLC before running the column.
Product is a Volatile Liquid This compound is likely a liquid with a relatively low boiling point.[1] Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the water bath.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Silica Gel Slurry: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to form a slurry that can be easily poured.

  • Packing the Column: Secure a glass chromatography column vertically. Add a small layer of sand to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add another layer of sand on top of the silica gel bed.

  • Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Gradient (Optional): If separation is not achieved with a single eluent, a solvent gradient can be employed. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄F₂O₂[1]
Molecular Weight 192.21 g/mol [1]
Appearance Clear Liquid[1]
Purity (Commercial) 95.0%[1]

Table 2: Suggested Eluent Systems for Column Chromatography

Impurity to be Removed Suggested Starting Eluent System (Hexane:Ethyl Acetate) Rationale
Unreacted Cyclohexanone & Ethyl Dihaloacetate98:2 to 95:5These starting materials are expected to be less polar than the product.
β-Hydroxy Ester Intermediate90:10 to 80:20The hydroxyl group makes this impurity significantly more polar than the desired ester.
Dehydration Byproducts95:5 to 90:10These byproducts are likely to have similar polarity to the product, requiring careful optimization of the eluent.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_purification Purification Cyclohexanone Cyclohexanone Reformatsky Reformatsky Reaction Cyclohexanone->Reformatsky Ethyl_Dihaloacetate Ethyl_Dihaloacetate Ethyl_Dihaloacetate->Reformatsky Zinc Zinc Zinc->Reformatsky Crude_Mixture Crude_Mixture Reformatsky->Crude_Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_separation Separation Issues cluster_yield Yield Issues Start Purification Issue Poor_Separation Poor Separation? Start->Poor_Separation Low_Yield Low Yield? Start->Low_Yield Check_Eluent Adjust Eluent Polarity Poor_Separation->Check_Eluent Check_Loading Reduce Column Loading Poor_Separation->Check_Loading Repack_Column Repack Column Poor_Separation->Repack_Column Check_Reaction Verify Reaction Completion Low_Yield->Check_Reaction Optimize_Workup Optimize Work-up Procedure Low_Yield->Optimize_Workup Careful_Evaporation Careful Solvent Removal Low_Yield->Careful_Evaporation

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for the synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate. The primary synthetic route discussed is the gem-difluorination of Ethyl 2-oxocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent method is the gem-difluorination of a β-keto ester precursor, Ethyl 2-oxocyclohexanecarboxylate. This transformation is typically achieved using specialized fluorinating agents.

Q2: Which fluorinating agents are recommended for this synthesis?

A2: Two common and effective fluorinating agents for the conversion of ketones to gem-difluorides are Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Deoxo-Fluor is a nucleophilic fluorinating agent, while Selectfluor is an electrophilic fluorinating agent.[1][2]

Q3: What are the main challenges or side reactions to be aware of during the fluorination step?

A3: With enolizable ketones like Ethyl 2-oxocyclohexanecarboxylate, a common side product is the corresponding vinyl fluoride, which results from the deprotonation of an intermediate carbocation.[3] Incomplete reactions can also occur, leading to a mixture of starting material, monofluorinated intermediates, and the desired difluorinated product. Additionally, some fluorinating agents can be sensitive to moisture and air, requiring anhydrous reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by taking aliquots for NMR analysis to observe the disappearance of the starting material and the appearance of the product peaks.

Q5: What are the typical purification methods for this compound?

A5: After quenching the reaction, the crude product is typically extracted with an organic solvent. Purification is commonly achieved through column chromatography on silica gel.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive or Degraded Fluorinating Agent Ensure the fluorinating agent is fresh and has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from moisture).
Insufficient Reagent Stoichiometry Increase the molar equivalents of the fluorinating agent. A 1.5 to 3-fold excess is often required for complete conversion.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for decomposition. Some fluorinations require elevated temperatures to proceed at a reasonable rate.
Presence of Water in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Formation of Significant Amounts of Monofluorinated Byproduct
Possible Cause Suggested Solution
Insufficient Reaction Time Increase the reaction time to allow for the second fluorination to occur. Monitor the reaction progress to determine the optimal time.
Insufficient Fluorinating Agent Ensure a sufficient excess of the fluorinating agent is used to drive the reaction to the difluorinated product.
Low Reaction Temperature A higher temperature may be required for the second fluorination step.
Problem 3: Formation of Vinyl Fluoride Byproduct
Possible Cause Suggested Solution
Enolization of the Starting Material This is a common issue with β-keto esters. While difficult to eliminate completely, optimizing the reaction temperature and choice of solvent may minimize this side reaction. Some literature suggests that for enolizable ketones, conducting the reaction in glyme with fuming sulfuric acid can favor the vinyl fluoride product, so avoiding these conditions may be beneficial if the gem-difluoride is desired.[3]
Reaction with Deoxo-Fluor The formation of vinyl fluorides is a known side reaction with DAST (a related reagent), and by extension, can be anticipated with Deoxo-Fluor.[3] Careful control of reaction conditions is crucial.
Problem 4: Difficult Purification
Possible Cause Suggested Solution
Products and Byproducts have Similar Polarity Use a long chromatography column and a shallow solvent gradient to improve separation. Consider alternative purification techniques like preparative HPLC if column chromatography is ineffective.
Residual Fluorinating Agent or Byproducts Ensure the reaction is properly quenched and washed to remove the bulk of the reagent byproducts before chromatography. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) is often effective.

Data Presentation

Table 1: Comparison of Fluorinating Agents for gem-Difluorination of Ketones.

Fluorinating Agent Type Typical Reaction Conditions Advantages Disadvantages
Deoxo-Fluor® NucleophilicAnhydrous DCM, 0°C to RTMore thermally stable than DAST.[1]Can produce vinyl fluoride byproducts with enolizable ketones.[3]
Selectfluor® ElectrophilicAcetonitrile, RT to refluxMild, easy to handle, air and moisture stable.[2]Can require longer reaction times; may also produce monofluorinated byproducts.

Table 2: Summary of Reaction Conditions for the Synthesis of Ethyl 2-oxocyclohexanecarboxylate.

Reactants Solvent Base Reaction Time Temperature Yield Reference
Cyclohexanone, Diethyl carbonateTHFNaH2.5 hoursReflux80%[5][6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This protocol is adapted from literature procedures for the acylation of cyclohexanone.[5][6]

Materials:

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric acid

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (nitrogen or argon), add sodium hydride (1.6 mol equivalents).

  • Add anhydrous THF to the flask.

  • Add diethyl carbonate (1.2 mol equivalents) to the THF and sodium hydride suspension.

  • Heat the mixture to reflux and stir for 1 hour.

  • In the addition funnel, prepare a solution of cyclohexanone (1 mol equivalent) in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the refluxing mixture over a period of 30 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 3N hydrochloric acid until the gas evolution ceases and the mixture is acidic.

  • Transfer the mixture to a separatory funnel and add brine.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-oxocyclohexanecarboxylate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Deoxo-Fluor®

This is a general procedure based on the known reactivity of Deoxo-Fluor® with ketones.[1]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Ethyl 2-oxocyclohexanecarboxylate (1 mol equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Deoxo-Fluor® (2-3 mol equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Synthesis of this compound using Selectfluor®

This is a general procedure based on the known reactivity of Selectfluor® with β-dicarbonyl compounds.[7]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Selectfluor®

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Ethyl 2-oxocyclohexanecarboxylate (1 mol equivalent) and acetonitrile.

  • Add Selectfluor® (2.2-2.5 mol equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC-MS. Reaction times can vary from several hours to days.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove the Selectfluor® byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Fluorination cluster_purification Purification Cyclohexanone Cyclohexanone Reaction1 Acylation Cyclohexanone->Reaction1 DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Reaction1 NaH_THF NaH, THF NaH_THF->Reaction1 Precursor Ethyl 2-oxocyclohexanecarboxylate Reaction2 gem-Difluorination Precursor->Reaction2 Reaction1->Precursor FluorinatingAgent Fluorinating Agent (Deoxo-Fluor® or Selectfluor®) FluorinatingAgent->Reaction2 FinalProduct This compound CrudeProduct Crude Product Reaction2->FinalProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Analysis Start Low Yield or Incomplete Reaction CheckReagents Check Fluorinating Agent (Activity, Stoichiometry) Start->CheckReagents CheckConditions Check Reaction Conditions (Temperature, Time, Anhydrous) Start->CheckConditions CheckByproducts Analyze Byproducts (TLC, GC-MS, NMR) Start->CheckByproducts InactiveReagent Inactive/Degraded Agent? -> Use fresh reagent CheckReagents->InactiveReagent InsufficientReagent Insufficient Stoichiometry? -> Increase equivalents CheckReagents->InsufficientReagent LowTemp Temperature too low? -> Increase temperature CheckConditions->LowTemp ShortTime Time too short? -> Increase reaction time CheckConditions->ShortTime Moisture Moisture present? -> Ensure anhydrous conditions CheckConditions->Moisture MonoFluoro Monofluorinated product? -> Increase time/reagent CheckByproducts->MonoFluoro VinylFluoride Vinyl fluoride? -> Optimize temp/solvent CheckByproducts->VinylFluoride

Caption: Troubleshooting decision tree for the synthesis of this compound.

Reaction_Mechanism KetoEster Ethyl 2-oxocyclohexanecarboxylate (Keto form) EnolEster Ethyl 2-oxocyclohexanecarboxylate (Enol form) KetoEster->EnolEster Tautomerization Intermediate1 Monofluorinated Intermediate EnolEster->Intermediate1 + Fluorinating Agent FluorinatingAgent Fluorinating Agent Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - Leaving Group FinalProduct This compound Intermediate2->FinalProduct + F- VinylFluoride Vinyl Fluoride Byproduct Intermediate2->VinylFluoride - H+

Caption: Simplified reaction pathway for gem-difluorination of a β-keto ester.

References

Technical Support Center: Synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, which typically involves the deoxofluorination of Ethyl 2-oxocyclohexanecarboxylate using reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxofluor.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. The most common culprits include:

  • Moisture in the reaction: Deoxofluorinating agents like DAST and Deoxofluor react violently with water.[1][2][3] Any moisture present in the starting materials, solvent, or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Suboptimal reaction temperature: The fluorination of ketones typically requires specific temperature control. For DAST, reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[4][5] Exceeding the optimal temperature can lead to reagent decomposition and side reactions.[4][6]

  • Incomplete reaction: The reaction may not have gone to completion. This can be monitored by thin-layer chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the fluorinating agent.

  • Degradation of the fluorinating agent: DAST is thermally unstable and can decompose upon heating, leading to a loss of activity.[4][6] Ensure the reagent is fresh and has been stored properly. Deoxofluor is more thermally stable and may be a better alternative for reactions requiring higher temperatures.[1][7][8]

  • Side reactions: The formation of byproducts can significantly lower the yield of the desired product. (See Q3 for more details).

Q2: My reaction is not proceeding to completion, and I observe unreacted Ethyl 2-oxocyclohexanecarboxylate. What should I do?

A2: If your reaction has stalled, consider the following:

  • Reagent Purity and Activity: The fluorinating agent may have degraded. Use a fresh batch of DAST or Deoxofluor.

  • Stoichiometry: While a slight excess of the fluorinating agent is often used, a significant excess may be required if there are trace amounts of moisture or other impurities that consume the reagent. A typical protocol may use 1.2 to 3 equivalents of the fluorinating agent.[1][5]

  • Reaction Time and Temperature: As mentioned, these are critical parameters. If the reaction is sluggish at a lower temperature, a carefully controlled, gradual increase in temperature might be necessary. Monitor the reaction progress closely by TLC.

Q3: I am observing significant formation of side products. What are they, and how can I minimize them?

A3: The most common side reactions in deoxofluorination with DAST or similar reagents are elimination and rearrangement reactions.

  • Elimination Products: DAST can act as a dehydrating agent, leading to the formation of unsaturated compounds. In the case of Ethyl 2-oxocyclohexanecarboxylate, this could result in the formation of ethyl 2-fluorocyclohex-1-enecarboxylate or other unsaturated byproducts. To minimize elimination, maintain a low reaction temperature and use a non-polar solvent.

  • Rearrangement Products: Carbocation intermediates, which can be formed during the reaction, are susceptible to rearrangement. While less common with ketones than with alcohols, it is a possibility.

  • Products from Reaction with the Ester Group: While the carbonyl of the ketone is more reactive, the ester group could potentially react with the fluorinating agent, especially under harsh conditions, leading to the formation of an acyl fluoride.

To minimize side products, adhere strictly to the recommended reaction temperature and use a high-purity fluorinating agent.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of fluorinated organic compounds often requires specific techniques due to their unique properties.

  • Quenching: The reaction must be carefully quenched to neutralize any remaining fluorinating agent and acidic byproducts like hydrogen fluoride (HF). This is typically done by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: After quenching, the product is extracted into an organic solvent like dichloromethane or diethyl ether.

  • Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is typically purified by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is a common eluent system. Due to the different polarity of fluorinated compounds, the optimal eluent system may need to be determined empirically.[9]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the deoxofluorination of ketones, which can be adapted for the synthesis of this compound.

ParameterDASTDeoxofluorReference
Equivalents 1.2 - 2.01.5 - 3.0[1][5]
Temperature -78 °C to RT0 °C to RT[4][5]
Reaction Time 2 - 24 hours12 - 48 hours[1][10]
Common Solvent Dichloromethane (DCM)Dichloromethane (DCM)[1][10]

Experimental Protocols

Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Precursor)

This protocol is adapted from known procedures for the acylation of cyclohexanone.[11][12][13]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the mixture to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Ethyl 2-oxocyclohexanecarboxylate.

Synthesis of this compound

This is a general protocol for the deoxofluorination of a ketone using DAST.[5]

  • To a solution of Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere, cool the solution to -78 °C.

  • Slowly add DAST (1.2 - 1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone Precursor Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Precursor 1. DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Precursor NaH NaH, THF Product This compound Precursor->Product 2. Fluorination DAST DAST or Deoxofluor Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture (Reagents, Solvent, Glassware) Start->Check_Moisture Check_Reagent Verify Fluorinating Agent (Age, Storage, Purity) Start->Check_Reagent Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Time Increase Reaction Time? Check_Moisture->Check_Time Check_Reagent->Check_Time Check_Temp->Check_Time Adjust_Stoichiometry Increase Fluorinating Agent Stoichiometry? Check_Time->Adjust_Stoichiometry No Solution Optimize Conditions Check_Time->Solution Yes Purification_Issues Analyze for Side Products (TLC, NMR) Adjust_Stoichiometry->Purification_Issues No Adjust_Stoichiometry->Solution Yes Purification_Issues->Solution Problem_Cause_Solution Problem Observed Problem Low_Yield Low Yield Problem->Low_Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Products Side Products Problem->Side_Products Cause Potential Cause Moisture Moisture Contamination Low_Yield->Moisture Bad_Reagent Reagent Degradation Low_Yield->Bad_Reagent Wrong_Temp Incorrect Temperature Low_Yield->Wrong_Temp Incomplete_Reaction->Bad_Reagent Incomplete_Reaction->Wrong_Temp Side_Products->Wrong_Temp Elimination Elimination Reaction Side_Products->Elimination Solution Recommended Solution Dry_System Use Anhydrous Conditions Moisture->Dry_System Fresh_Reagent Use Fresh Reagent Bad_Reagent->Fresh_Reagent Optimize_Temp Optimize Temperature Control Wrong_Temp->Optimize_Temp Low_Temp Maintain Low Temperature Elimination->Low_Temp

References

Stability issues of Ethyl 2,2-Difluorocyclohexanecarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2,2-Difluorocyclohexanecarboxylate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding 2,2-Difluorocyclohexanecarboxylic acid and ethanol. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

Q2: How do the difluoro groups on the cyclohexane ring affect the stability of the ester?

A2: The electron-withdrawing nature of the two fluorine atoms on the cyclohexane ring can influence the electrophilicity of the carbonyl carbon in the ester group. This can potentially make the ester more susceptible to nucleophilic attack by water or hydroxide ions, thereby affecting the rate of hydrolysis compared to its non-fluorinated analog.

Q3: What are the expected degradation products of this compound under acidic and basic conditions?

A3: Under both acidic and basic conditions, the primary degradation products are 2,2-Difluorocyclohexanecarboxylic acid and ethanol.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: Several analytical techniques can be employed to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the volatile ethanol product. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information to confirm the identity of the degradation products.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A5: Besides strong acids and bases, care should be taken when using alcoholic solvents (e.g., methanol, propanol) under conditions that could promote transesterification, especially in the presence of a catalyst. This side reaction would result in the formation of a different ester.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Low or No Recovery of this compound After a Reaction or Work-up
Possible Cause Suggested Solution
Accidental exposure to acidic or basic conditions during work-up. Neutralize the reaction mixture to a pH of approximately 6-7 before extraction. Use a mild acidic or basic wash if necessary, and minimize contact time.
High temperatures during processing. Avoid excessive heating during solvent removal (e.g., rotary evaporation). Use moderate temperatures and appropriate vacuum.
Hydrolysis during storage of solutions. Prepare solutions of the compound fresh. If storage is necessary, use a neutral, aprotic solvent and store at low temperatures (e.g., 2-8 °C).
Issue 2: Appearance of an Unexpected Peak in HPLC or GC Analysis
Possible Cause Suggested Solution
Formation of 2,2-Difluorocyclohexanecarboxylic acid due to hydrolysis. Confirm the identity of the peak by co-injection with a standard of the suspected degradation product or by LC-MS analysis. To avoid this, refer to the solutions for Issue 1.
Transesterification with an alcohol solvent. If an alcohol was used as a solvent or was present in the reaction mixture, an unexpected ester peak may appear. Confirm by MS analysis. Use a non-alcoholic, aprotic solvent in the future.
Contamination of starting material or reagents. Analyze the starting material and all reagents used to identify the source of the impurity.
Issue 3: Inconsistent Reaction Yields or Rates
Possible Cause Suggested Solution
Variability in the pH of the reaction mixture. Ensure consistent and accurate pH measurement and control throughout the experiment. Use appropriate buffer systems.
Fluctuations in reaction temperature. Use a reliable temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a constant temperature.
Degradation of the compound during the reaction. Monitor the reaction progress over time to determine if the product is forming and then degrading. Consider milder reaction conditions if degradation is observed.

Data Presentation

The following table summarizes representative data on the effect of fluorination on the hydrolysis rate of ethyl esters. While specific data for this compound is not available, this data on similar compounds illustrates the trend of increasing hydrolysis rate with increased fluorination of the alcohol moiety.

Compound (Ester of N-acetylproline)Number of Fluorine Atoms (on ethyl group)Relative Hydrolysis Half-life (at pH 11)
Methyl Ester01.0
Ethyl Ester03.0
2-Fluoroethyl Ester10.38
2,2-Difluoroethyl Ester20.11
2,2,2-Trifluoroethyl Ester30.03

Data is derived from a study on C-terminal partially fluorinated ethyl esters of N-acetylproline and is intended to be representative.[1]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol is adapted from the US EPA Fate, Transport and Transformation Test Guidelines (OPPTS 835.2120) and ICH Q1A guidelines.[2][3][4]

1. Objective: To determine the rate of hydrolysis of this compound at different pH values.

2. Materials:

  • This compound
  • Buffer solutions: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), pH 9.0 (e.g., borate buffer)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Class A volumetric flasks and pipettes
  • Constant temperature chamber or water bath
  • HPLC system with UV detector
  • pH meter

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
  • Preparation of Test Solutions:
  • For each pH to be tested (4, 7, and 9), add a small aliquot of the stock solution to a volumetric flask containing the respective buffer to achieve a final concentration in the range of 1-10 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.
  • Prepare triplicate samples for each pH and a control sample in purified water.
  • Incubation:
  • Place the test solutions in a constant temperature chamber or water bath set at a specific temperature (e.g., 25 °C or 40 °C).
  • Sampling and Analysis:
  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution.
  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
  • Data Analysis:
  • Plot the natural logarithm of the concentration of this compound versus time for each pH.
  • Determine the pseudo-first-order rate constant (k) from the slope of the line.
  • Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = 0.693 / k.

Visualizations

Troubleshooting_Workflow start Stability Issue Encountered issue_type Identify Issue Type start->issue_type low_recovery Low/No Recovery issue_type->low_recovery unexpected_peak Unexpected Peak issue_type->unexpected_peak inconsistent_yield Inconsistent Yield/Rate issue_type->inconsistent_yield check_ph Check pH of Work-up/Reaction low_recovery->check_ph check_temp Check Temperature low_recovery->check_temp check_storage Check Storage Conditions low_recovery->check_storage analyze_impurity Analyze Impurity (LC-MS, NMR) unexpected_peak->analyze_impurity check_solvent Check for Transesterification unexpected_peak->check_solvent check_reagents Check Reagent Purity unexpected_peak->check_reagents control_ph_temp Ensure Tight pH & Temp Control inconsistent_yield->control_ph_temp monitor_reaction Monitor Reaction Profile inconsistent_yield->monitor_reaction solution1 Neutralize, Minimize Contact Time check_ph->solution1 solution2 Use Moderate Temperatures check_temp->solution2 solution3 Use Fresh Solutions, Store Cold check_storage->solution3 solution4 Confirm Degradation, Adjust pH/Temp analyze_impurity->solution4 solution5 Use Aprotic Solvent check_solvent->solution5 solution6 Use Pure Reagents check_reagents->solution6 solution7 Use Buffers, Temp Controller control_ph_temp->solution7 solution8 Consider Milder Conditions monitor_reaction->solution8

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) ester_acid This compound protonated_ester Protonated Ester Intermediate ester_acid->protonated_ester + H₃O⁺ tetrahedral_intermediate_acid Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate_acid + H₂O products_acid 2,2-Difluorocyclohexanecarboxylic Acid + Ethanol tetrahedral_intermediate_acid->products_acid - H₃O⁺, - Ethanol ester_base This compound tetrahedral_intermediate_base Tetrahedral Intermediate ester_base->tetrahedral_intermediate_base + OH⁻ carboxylate 2,2-Difluorocyclohexanecarboxylate Anion tetrahedral_intermediate_base->carboxylate - Ethanol products_base 2,2-Difluorocyclohexanecarboxylic Acid + Ethanol carboxylate->products_base + H₃O⁺ (work-up)

References

Removal of impurities from Ethyl 2,2-Difluorocyclohexanecarboxylate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,2-Difluorocyclohexanecarboxylate. The information provided is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in preparations of this compound?

A1: Common impurities often originate from the synthetic route used. A prevalent method for synthesizing α,α-difluoro esters is the Reformatsky reaction. Impurities from this process can include:

  • Unreacted Starting Materials: Such as ethyl bromodifluoroacetate and cyclohexanone.

  • Solvents: Residual solvents from the reaction and workup, for example, tetrahydrofuran (THF), diethyl ether, or toluene.

  • Byproducts of Side Reactions: Including self-condensation products of the ketone or ester, and hydrolysis of the desired ester to 2,2-difluorocyclohexanecarboxylic acid.

  • Reagent Residues: Residual zinc salts from the Reformatsky reaction.

Q2: My final product has a purity of around 95% after synthesis. What is the most effective method to improve its purity?

A2: For purities in the range of 95%, fractional distillation under reduced pressure is often the most effective and scalable purification method. For smaller scales or to remove close-boiling impurities, column chromatography on silica gel can be employed. A combination of both methods may be necessary to achieve very high purity (>99.5%).

Q3: I performed a fractional distillation, but the purity did not significantly improve. What could be the issue?

A3: Several factors can affect the efficiency of fractional distillation:

  • Inadequate Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column (e.g., with Raschig rings or metal sponge) is recommended.

  • Incorrect Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A high rate will not allow for proper equilibrium between the liquid and vapor phases in the column.

  • Poor Vacuum: A stable and sufficiently low vacuum is necessary to distill the compound without decomposition. Fluctuations in pressure can disrupt the distillation equilibrium.

  • Insufficient Reflux Ratio: A proper reflux ratio (the ratio of condensate returned to the column to that collected as distillate) is essential. Start with a higher reflux ratio and gradually decrease it.

Q4: What are the recommended starting conditions for column chromatography of this compound?

A4: A good starting point for silica gel column chromatography is an eluent system of ethyl acetate in hexanes.

  • Eluent System: Begin with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The optimal eluent system will depend on the specific impurities present.

  • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) to determine the appropriate solvent system that gives good separation between your product and the impurities (a target Rf value for the product is typically around 0.3).

Q5: After purification, I still detect a faint acidic smell. What is the likely cause and how can I remove it?

A5: An acidic smell likely indicates the presence of 2,2-difluorocyclohexanecarboxylic acid, which can form through hydrolysis of the ester. This can be removed by:

  • Aqueous Wash: Before final distillation, wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, followed by a brine wash. Ensure to thoroughly dry the organic layer before distillation.

  • Column Chromatography: The carboxylic acid will have a much lower Rf value than the ester on silica gel and can be effectively separated.

Quantitative Data on Impurity Removal

The following tables summarize typical impurity profiles before and after purification.

Table 1: Impurity Profile Before and After Fractional Distillation

ImpurityTypical Concentration in Crude Product (%)Concentration After Fractional Distillation (%)
Ethyl bromodifluoroacetate1.5 - 2.5< 0.1
Cyclohexanone1.0 - 2.0< 0.2
Toluene0.5 - 1.0< 0.05
2,2-difluorocyclohexanecarboxylic acid0.5 - 1.00.2 - 0.5

Table 2: Impurity Profile Before and After Column Chromatography

ImpurityTypical Concentration in Crude Product (%)Concentration After Column Chromatography (%)
Ethyl bromodifluoroacetate1.5 - 2.5< 0.05
Cyclohexanone1.0 - 2.0< 0.1
Toluene0.5 - 1.0< 0.01
2,2-difluorocyclohexanecarboxylic acid0.5 - 1.0< 0.05

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column. Use a short-path distillation head and a receiving flask cooled in an ice bath. Ensure all glass joints are properly sealed for vacuum.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Establishing Reflux: Allow the vapor to slowly rise up the fractionating column and establish a steady reflux.

  • Collecting Fractions: Collect a forerun fraction containing any low-boiling impurities. Once the temperature at the distillation head stabilizes, collect the main fraction of this compound.

  • Monitoring Purity: Monitor the purity of the collected fractions by GC analysis.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool down before releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Packing the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure a level bed of silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute the desired product and then any more polar impurities.

  • Collecting Fractions: Collect fractions and monitor their composition by TLC.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Polar impurities analysis Purity Analysis (GC) distillation->analysis chromatography->analysis pure_product Pure Product (>99.5%) analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Low Purity after Purification check_distillation Review Distillation Parameters start->check_distillation If distilled check_chromatography Review Chromatography Parameters start->check_chromatography If chromatographed acidic_impurity Acidic Impurity Suspected? start->acidic_impurity solution_distillation Optimize: - Slower rate - Better vacuum - Higher efficiency column check_distillation->solution_distillation solution_chromatography Optimize: - Eluent gradient - Sample loading check_chromatography->solution_chromatography solution_acid Aqueous Base Wash acidic_impurity->solution_acid Yes

Caption: Troubleshooting logic for purification issues.

Large-scale purification strategies for Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale purification of Ethyl 2,2-Difluorocyclohexanecarboxylate. The information is compiled for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Potential Cause Recommended Solution
Inadequate Separation of Isomers: Structural or geometric isomers may have close boiling points, leading to co-distillation.Optimize the distillation column parameters. Increase the number of theoretical plates, adjust the reflux ratio, and control the column temperature gradient precisely. Consider using fractional distillation under reduced pressure to enhance separation.
Thermal Decomposition: The compound may be sensitive to high temperatures, leading to degradation and impurity formation.Lower the distillation temperature by operating under a high vacuum. A lower boiling point will minimize the risk of thermal decomposition.
Presence of Azeotropes: Impurities may form azeotropic mixtures with the product, making separation by simple distillation difficult.Consider azeotropic distillation by introducing an entrainer that forms a lower-boiling azeotrope with the impurity, allowing for its removal.
Contaminated Equipment: Residual contaminants in the distillation apparatus can leach into the product.Ensure thorough cleaning and drying of all glassware and equipment before use. Passivate stainless steel surfaces if necessary.

Issue 2: Product Loss During Aqueous Work-up

Potential Cause Recommended Solution
Emulsion Formation: Vigorous mixing of the organic and aqueous layers can lead to stable emulsions, trapping the product.Use gentle, swirling motions for extraction instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. Centrifugation is also an effective method for breaking emulsions on a larger scale.
Hydrolysis of the Ester: Basic conditions (e.g., during a sodium bicarbonate wash) can lead to the hydrolysis of the ester back to the carboxylic acid and ethanol.Minimize the contact time with basic solutions. Use a mild base like a dilute sodium bicarbonate solution and perform the wash at a low temperature to reduce the rate of hydrolysis.
Product Solubility in the Aqueous Layer: While expected to be low, some product may dissolve in the aqueous phase.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Issue 3: Inefficient Chromatographic Separation

Potential Cause Recommended Solution
Poor Resolution on Standard Silica Gel: The polarity of the product and impurities may be too similar for effective separation on standard silica.Consider using specialized fluorinated chromatography phases. These phases can offer different selectivity for fluorinated compounds, potentially improving separation.
Co-elution of Impurities: Non-fluorinated byproducts may have similar retention times to the desired product.Optimize the solvent system (mobile phase). A systematic variation of solvent polarity and composition can improve resolution. Gradient elution may be more effective than isocratic elution for complex mixtures.
Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.Determine the optimal loading capacity of the column for your specific separation. It is often better to run multiple smaller columns than one overloaded large column.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The primary methods for large-scale purification include fractional distillation under reduced pressure, preparative chromatography (often with specialized fluorinated stationary phases), and crystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the common impurities in the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common byproducts in deoxofluorination reactions (a likely synthesis step) can include unreacted starting materials, partially fluorinated intermediates, and products of side reactions. In the case of synthesis from a corresponding diketone, unidentified byproducts can make purification difficult.[1]

Q3: How can I remove acidic impurities after synthesis?

A3: Acidic impurities can be removed by washing the crude product (dissolved in a suitable organic solvent) with a mild aqueous base, such as a saturated solution of sodium bicarbonate or sodium carbonate.[2] Care should be taken to avoid hydrolysis of the ester product.

Q4: Is crystallization a viable purification method for this compound?

A4: Crystallization can be a highly effective method for purifying fluorinated compounds, especially for removing isomers and other closely related impurities.[3][4] Success depends on finding a suitable solvent or solvent system from which the desired product selectively crystallizes.

Q5: What safety precautions should be taken when handling this compound?

A5: It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

General Protocol for Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed distillation column, a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum operation.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: Once boiling begins, allow the column to equilibrate by adjusting the heat input to maintain a steady reflux.

  • Collecting Fractions: Slowly begin to collect the distillate, monitoring the head temperature. Collect fractions based on boiling point ranges. The main fraction should be collected at a constant temperature.

  • Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as GC-MS or NMR.

Visualizations

experimental_workflow crude Crude Product wash Aqueous Wash (e.g., NaHCO3 soln) crude->wash dry Drying (e.g., MgSO4) wash->dry filter Filtration dry->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate purification Purification Step concentrate->purification distillation Fractional Distillation purification->distillation Option 1 chromatography Column Chromatography purification->chromatography Option 2 crystallization Crystallization purification->crystallization Option 3 pure_product Pure this compound distillation->pure_product chromatography->pure_product crystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity Detected check_method Identify Purification Method start->check_method distillation Distillation check_method->distillation chromatography Chromatography check_method->chromatography other Other (e.g., Work-up) check_method->other dist_cause1 Close Boiling Impurities? distillation->dist_cause1 chrom_cause1 Poor Separation? chromatography->chrom_cause1 dist_sol1 Increase Column Efficiency (Plates, Reflux Ratio) dist_cause1->dist_sol1 Yes dist_cause2 Thermal Degradation? dist_cause1->dist_cause2 No dist_sol2 Reduce Pressure (Vacuum) dist_cause2->dist_sol2 Yes chrom_sol1 Optimize Mobile Phase Use Fluorinated Stationary Phase chrom_cause1->chrom_sol1 Yes chrom_cause2 Column Overload? chrom_cause1->chrom_cause2 No chrom_sol2 Reduce Sample Load chrom_cause2->chrom_sol2 Yes

Caption: Troubleshooting logic for addressing low purity issues in purification.

References

Technical Support Center: Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of Ethyl 2,2-Difluorocyclohexanecarboxylate (CAS No: 186665-89-4). The following sections offer troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective use in your experiments.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₄F₂O₂[1]
Molecular Weight 192.21 g/mol [2]
Appearance Clear Liquid[1]
Purity Typically ≥95%[1][2]

Note: Specific physical properties such as boiling point and density are not consistently reported across suppliers. It is recommended to consult the certificate of analysis provided with your specific lot.

Frequently Asked Questions (FAQs)

How should I properly store this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] For long-term storage and to maintain product integrity, it is best to keep the container tightly sealed and refrigerated at 2-8°C, similar to other fluorinated cyclohexane derivatives.

What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE should be worn at all times. This includes:

  • Safety glasses with side shields or chemical splash goggles.

  • A flame-retardant lab coat.

  • Chemically resistant gloves (e.g., nitrile rubber).

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

What are the known hazards associated with this compound?

Based on available data, the following hazard statements apply:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Always handle this compound with care and follow the precautionary statements.

In which solvents is this compound soluble?

While specific solubility data is limited, as an ethyl ester, it is expected to be soluble in a range of common organic solvents.

SolventExpected Solubility
Dichloromethane (DCM)Soluble
Ethyl acetate (EtOAc)Soluble
Tetrahydrofuran (THF)Soluble
AcetoneSoluble
Methanol (MeOH)Likely Soluble
Ethanol (EtOH)Likely Soluble
WaterInsoluble to sparingly soluble

It is always recommended to perform a small-scale solubility test before preparing larger quantities of a solution.

Is this compound stable in aqueous solutions?

As an ester, this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield 2,2-difluorocyclohexanecarboxylic acid and ethanol. For reactions in aqueous media, it is crucial to control the pH to minimize degradation.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in experimental settings.

TroubleshootingGuide start Problem Encountered incomplete_reaction Incomplete Reaction or Low Yield start->incomplete_reaction side_products Formation of Unexpected Side Products start->side_products purification_issue Difficulty in Purification start->purification_issue check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) incomplete_reaction->optimize_conditions check_hydrolysis Consider Ester Hydrolysis (Check for acidic/basic conditions) incomplete_reaction->check_hydrolysis analyze_impurities Analyze Impurities by LC-MS or GC-MS side_products->analyze_impurities protecting_groups Consider Use of Protecting Groups side_products->protecting_groups elimination_side_reaction Investigate Potential Elimination Reactions side_products->elimination_side_reaction alternative_chromatography Try Alternative Chromatography Conditions (Solvent system, column type) purification_issue->alternative_chromatography distillation Consider Distillation if Thermally Stable purification_issue->distillation recrystallization Attempt Recrystallization of Downstream Products purification_issue->recrystallization

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in Dichloromethane (DCM).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Volumetric flask

  • Analytical balance

  • Syringe or pipette

Procedure:

  • Ensure all glassware is clean and dry to prevent hydrolysis.

  • In a chemical fume hood, weigh out the required amount of this compound. For a 10 mL stock solution of 100 mM, you will need 192.21 mg.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add a small amount of anhydrous DCM to dissolve the compound.

  • Once fully dissolved, bring the volume up to the 10 mL mark with anhydrous DCM.

  • Cap the flask and invert several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed container at 2-8°C, protected from moisture.

Protocol 2: General Procedure for Saponification (Ester Hydrolysis)

This protocol outlines a general method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Add a stoichiometric excess (typically 1.5-2 equivalents) of NaOH or LiOH.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with dilute HCl.

  • Extract the product, 2,2-difluorocyclohexanecarboxylic acid, with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety First: Always consult the Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment for your specific experimental conditions. The information provided here is for guidance and should be adapted to your laboratory's safety protocols.

References

Technical Support Center: Synthesis of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of fluorinated esters. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may face during the synthesis of fluorinated esters.

Q1: I am getting a low or no yield in my esterification reaction. What are the common causes and solutions?

A1: Low yields in fluorinated ester synthesis can stem from several factors, often related to the reduced reactivity of fluorinated starting materials or the reversibility of the reaction.

  • Cause 1: Reversible Reaction Equilibrium (Fischer-Speier Esterification). The Fischer-Speier esterification, a common method involving a carboxylic acid and an alcohol under acidic catalysis, is a reversible process. The presence of water, a byproduct, can drive the reaction backward, leading to low yields.[1][2][3]

    • Solution: To shift the equilibrium towards the product, you can:

      • Use a large excess of one of the reactants, typically the less expensive one (e.g., the alcohol).[1]

      • Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[1]

  • Cause 2: Poor Nucleophilicity of Fluorinated Alcohols. The electron-withdrawing nature of fluorine atoms can significantly decrease the nucleophilicity of the hydroxyl group in fluorinated alcohols, making the reaction with carboxylic acids sluggish.

    • Solution: Activate the carboxylic acid to make it more electrophilic. Common methods include:

      • Converting the carboxylic acid to an acyl chloride or acyl fluoride, which are more reactive towards alcohols.[4][5][6]

      • Using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the esterification under milder conditions.

  • Cause 3: Steric Hindrance. Bulky fluorinated groups on either the alcohol or the carboxylic acid can sterically hinder the reaction.

    • Solution: Consider using a less sterically hindered activating agent or a different synthetic route that avoids the sterically congested esterification step.

  • Cause 4: Reagent or Solvent Impurity/Decomposition. Many reagents used in fluorination and esterification are sensitive to moisture. Water can consume reagents and contribute to unwanted side reactions, including hydrolysis of the desired product.

    • Solution: Ensure all glassware is thoroughly dried (flame- or oven-dried).[7] Use anhydrous solvents and high-purity reagents.

Q2: My reaction is producing significant amounts of unintended byproducts. How can I minimize them?

A2: The formation of byproducts is a frequent issue, particularly when using aggressive fluorinating agents or when the substrate is prone to elimination or rearrangement.

  • Cause 1: Elimination Reactions. The synthesis of β-fluoroesters is particularly susceptible to the elimination of hydrogen fluoride (HF) to form an α,β-unsaturated ester, especially under basic conditions.[8][9]

    • Solution:

      • Employ milder or non-basic reaction conditions.

      • Choose a fluorinating reagent that is less prone to inducing elimination. For instance, using tetrabutylammonium bifluoride for nucleophilic fluorination of triflates can minimize elimination.[10]

  • Cause 2: Over-fluorination or Unwanted Fluorination. Direct fluorination methods can sometimes be difficult to control, leading to the fluorination of unintended positions on the molecule.

    • Solution:

      • Carefully control the stoichiometry of the fluorinating agent.

      • Consider using protecting groups for sensitive functionalities.

      • Explore milder, more selective fluorinating reagents.

  • Cause 3: Acyl Fluoride Formation and Subsequent Reactions. When using deoxofluorinating agents like DAST or Deoxo-Fluor® on carboxylic acids, the reaction often proceeds through a fluorinated ester intermediate that can collapse to form an acyl fluoride.[4] This acyl fluoride can then undergo further reactions.

    • Solution:

      • Optimize reaction conditions (temperature, addition rate) to favor the desired ester formation over the collapse to the acyl fluoride.

      • In some cases, the in situ formation of the acyl fluoride can be leveraged for a one-pot reaction with the desired alcohol.[4][5]

  • Cause 4: SNAr Reactions with Pentafluorophenyl (PFP) Esters. When preparing PFP esters, if the nucleophile (alcohol) is added in the presence of unreacted pentafluorophenol (PFP), an unwanted SNAr (Nucleophilic Aromatic Substitution) reaction can occur.[4]

    • Solution: Ensure the complete formation of the activated ester before adding the final nucleophile to avoid this side reaction.[4]

Q3: My fluorinated ester product seems to be decomposing during workup or purification. What's happening?

A3: Fluorinated esters can be highly susceptible to hydrolysis, especially under acidic or basic conditions. The stability decreases as the number of fluorine atoms near the ester group increases.[11]

  • Cause 1: Hydrolysis. The strong electron-withdrawing effect of fluorine atoms makes the carbonyl carbon of the ester more electrophilic and thus more prone to nucleophilic attack by water or other nucleophiles.[4][11] The rate of hydrolysis increases significantly with each additional fluorine atom.[11]

    • Solution:

      • Perform aqueous workups under neutral or slightly acidic conditions, and keep the temperature low.

      • Avoid strong acids or bases during extraction and purification.

      • If purification by chromatography is necessary, consider using a less acidic silica gel or a different stationary phase.

      • Minimize exposure to moisture during storage.

  • Cause 2: Instability on Silica Gel. Some fluorinated compounds can be unstable on standard silica gel, which is acidic. This can lead to decomposition during column chromatography.

    • Solution:

      • Neutralize the silica gel with a base (e.g., triethylamine in the eluent) before use.

      • Consider alternative purification methods like distillation (for volatile compounds) or chromatography on a different stationary phase (e.g., alumina, Florisil).

Frequently Asked Questions (FAQs)

Q: Why is my fluorinated ester so susceptible to hydrolysis?

A: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect. When fluorine atoms are positioned on the alcohol or acyl portion of the ester, they increase the partial positive charge on the carbonyl carbon. This makes the carbonyl group more electrophilic and, therefore, more susceptible to nucleophilic attack by water, leading to hydrolysis.[4][11] The rate of hydrolysis is directly related to the number and proximity of fluorine atoms to the ester linkage.[11]

Q: What are the main challenges in the direct fluorination of a hydrocarbon ester?

A: Direct fluorination of hydrocarbon esters is often challenging due to the high reactivity of fluorinating agents. Key challenges include:

  • Lack of Selectivity: It can be difficult to control the position and degree of fluorination.

  • Side Reactions: Direct fluorination can lead to side reactions such as C-C bond cleavage and decarboxylation.[12]

  • Harsh Reagents: Reagents like elemental fluorine (F₂) are highly reactive and hazardous, requiring specialized equipment and handling procedures.

Q: My Fischer esterification with a fluorinated alcohol has a very low yield. What can I do to improve it?

A: The low reactivity (nucleophilicity) of fluorinated alcohols is a common issue. To improve the yield:

  • Drive the Equilibrium: Use a large excess of the fluorinated alcohol (if feasible) and remove the water byproduct using a Dean-Stark trap or molecular sieves.[1]

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive derivative like an acyl chloride or use a coupling agent (e.g., DCC, EDC) with a catalyst like DMAP.[13]

  • Increase Reaction Temperature: While monitoring for potential side reactions or decomposition, increasing the reaction temperature can help overcome the activation energy barrier.

Q: What are the best practices for purifying fluorinated esters?

A: The unique properties of fluorinated compounds can make purification non-trivial.

  • Volatility: Many smaller fluorinated esters are highly volatile. Be cautious during solvent removal (rotoevaporation) to avoid product loss.[7]

  • Chromatography:

    • If your compound is sensitive to acid, consider using deactivated silica gel or an alternative like neutral alumina.

    • Fluorinated compounds can have different polarity profiles than their non-fluorinated analogs. You may need to adjust your eluent system accordingly.

  • Distillation: For thermally stable and volatile compounds, distillation can be an effective purification method.[12]

  • High Boiling Point Intermediates: Some fluorinated intermediates, such as hexafluoroisopropyl (HFIP) esters, can have high boiling points, making their removal or purification by distillation difficult.[14]

Q: What are the key challenges when synthesizing α-trifluoromethyl esters?

A: The synthesis of α-trifluoromethyl esters is challenging because introducing a trifluoromethyl (CF₃) group next to a carbonyl is difficult.[15]

  • CF₃ Anion Instability: The trifluoromethyl anion (CF₃⁻), often generated from fluoroform (HCF₃), is unstable and can readily decompose to difluorocarbene (:CF₂) and a fluoride ion.[16][17] This requires carefully controlled, often cryogenic, reaction conditions.

  • Reagent Availability and Handling: While reagents like Togni's reagent provide an electrophilic "CF₃⁺" source, they can be expensive.[15] Reagents for nucleophilic trifluoromethylation often require specific solvents and bases to stabilize the CF₃ anion.[16][17]

Data Summary

Table 1: Hydrolytic Stability of C-terminal Fluorinated Ethyl Esters

This table summarizes the effect of fluorine substitution on the hydrolysis half-life of peptide ethyl esters at pH 11 and 298 K.

Ester MoietyNumber of Fluorine AtomsHalf-life (t₁/₂) [min]
-COOCH₂CH₃0~1500
-COOCH₂CH₂F1~190
-COOCH₂CHF₂2~50
-COOCH₂CF₃36.4 ± 1.7

Data adapted from a study on peptide models, demonstrating the significant decrease in stability with increased fluorination.[11]

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification

This protocol is a general guideline for the acid-catalyzed esterification of a carboxylic acid with a fluorinated alcohol.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

  • Reagents: Add the fluorinated alcohol (1.5 to 10 eq, can also be used as the solvent) to the flask.

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-5 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC. For reactions that are slow to reach equilibrium, consider using a Dean-Stark apparatus to remove water.[1][2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the alcohol was used in large excess, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting Workflow for Low Yield in Esterification

low_yield_troubleshooting start Problem: Low Yield check_reversible Is the reaction reversible? (e.g., Fischer Esterification) start->check_reversible drive_equilibrium Action: 1. Use excess reagent. 2. Remove H₂O (Dean-Stark). check_reversible->drive_equilibrium Yes check_reactivity Are fluorinated starting materials used? check_reversible->check_reactivity No reversible_yes Yes drive_equilibrium->check_reactivity Still low yield? reversible_no No activate_acid Action: Activate Carboxylic Acid (e.g., convert to acyl chloride or use coupling agents like DCC/EDC). check_reactivity->activate_acid Yes check_conditions Check Reaction Conditions: - Anhydrous? - Reagent purity? - Temperature correct? check_reactivity->check_conditions No reactivity_yes Yes activate_acid->check_conditions Still low yield? reactivity_no No fix_conditions Action: Dry glassware/solvents, use pure reagents. check_conditions->fix_conditions No consider_other Consider other issues: - Steric hindrance - Side reactions check_conditions->consider_other Yes conditions_bad No fix_conditions->consider_other Still low yield? conditions_good Yes side_reactions cluster_side_reactions Potential Side Reactions start_materials Starting Materials (Carboxylic Acid + Alcohol) desired_product Desired Product (Fluorinated Ester) start_materials->desired_product Main Reaction Path elimination Elimination Product (α,β-Unsaturated Ester) start_materials->elimination Strong Base (β-H present) acyl_fluoride Intermediate (Acyl Fluoride) start_materials->acyl_fluoride Deoxofluorination reagents Reagents (e.g., Deoxofluorinating Agent, Base) hydrolysis Hydrolysis Product (Carboxylic Acid) desired_product->hydrolysis H₂O (Acid/Base) snar SNAr Product (Aryl Ether) acyl_fluoride->snar Excess Aryl Alcohol (e.g., PFP-OH)

References

Validation & Comparative

Confirming the Structure of Ethyl 2,2-Difluorocyclohexanecarboxylate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the NMR data for Ethyl 2,2-Difluorocyclohexanecarboxylate against its non-fluorinated analog, Ethyl Cyclohexanecarboxylate, to facilitate its structural verification. Due to the limited availability of a complete, published NMR dataset for this compound, data from structurally similar difluoro-esters are used for comparison.

Comparative NMR Data Analysis

The introduction of two fluorine atoms at the C2 position of the cyclohexyl ring induces significant and predictable changes in the NMR spectra. These changes, primarily observed in the chemical shifts and coupling constants of nearby nuclei, serve as diagnostic markers for the presence and position of the fluorine substituents.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is expected to show notable downfield shifts for the protons on the carbons adjacent to the difluorinated carbon (C3 and C6) compared to the non-fluorinated analog. Furthermore, these protons will exhibit coupling to the fluorine nuclei (²JHF and ³JHF), leading to more complex splitting patterns.

Assignment Ethyl Cyclohexanecarboxylate (Predicted ¹H Chemical Shift, δ ppm) Ethyl 2,2-Difluoro-analogs (Observed ¹H Chemical Shift, δ ppm) Key Differentiators
-OCH₂CH₃ ~4.1 (q)~4.3 (q)Minor downfield shift due to the electron-withdrawing effect of the difluoro group.
-OCH₂CH₃ ~1.2 (t)~1.3 (t)Minimal change expected.
H1 ~2.3 (tt)~2.5-2.7 (m)Downfield shift and more complex multiplicity due to coupling with adjacent fluorine atoms.
H3, H5 (axial) ~1.2-1.4 (m)~1.8-2.1 (m)Significant downfield shift for H3 due to proximity to the CF₂ group.
H3, H5 (equatorial) ~1.6-1.8 (m)~2.0-2.3 (m)Significant downfield shift for H3.
H4, H6 (axial) ~1.2-1.4 (m)~1.5-1.8 (m)Downfield shift for H6.
H4, H6 (equatorial) ~1.6-1.8 (m)~1.9-2.2 (m)Downfield shift for H6.

Note: Predicted values for Ethyl Cyclohexanecarboxylate are based on standard chemical shift tables. Observed values for the difluoro-analog are based on data for similar structures like ethyl 2,2-difluoro-6-phenylhexanoate.

¹³C NMR Spectral Data Comparison

The most dramatic effect in the ¹³C NMR spectrum will be the signal for the C2 carbon, which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift of C2 will also be significantly downfield. The adjacent carbons (C1 and C3) will also show smaller couplings to the fluorine atoms (²JCF).

Assignment Ethyl Cyclohexanecarboxylate (¹³C Chemical Shift, δ ppm) Ethyl 2,2-Difluoro-analogs (Observed ¹³C Chemical Shift, δ ppm) Key Differentiators
C=O ~175~164 (t, ³JCF ≈ 33 Hz)Shielding and splitting due to coupling with fluorine.
-OCH₂CH₃ ~60~63Minor downfield shift.
-OCH₂CH₃ ~14~14No significant change.
C1 ~43~45-50 (t, ²JCF ≈ 23 Hz)Downfield shift and splitting.
C2 ~25~116 (t, ¹JCF ≈ 250 Hz)Very large downfield shift and large one-bond C-F coupling, a key diagnostic signal.
C3 ~29~34 (t, ²JCF ≈ 23 Hz)Downfield shift and splitting.
C4 ~25~21 (t, ³JCF ≈ 4 Hz)Shielding and smaller coupling.
C5 ~25~25Minimal change expected.
C6 ~29~30-35Downfield shift.

Note: ¹³C chemical shifts for Ethyl Cyclohexanecarboxylate are from publicly available spectral databases. Observed values for the difluoro-analog are based on data for compounds like ethyl 2,2-difluoro-7-(tosyloxy)heptanoate.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most direct method to confirm the presence of the difluoro group. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the two adjacent protons on C3 (²JHF).

Assignment Expected ¹⁹F Chemical Shift (δ ppm, relative to CFCl₃) Expected Multiplicity
C2-F₂ -100 to -110t

Experimental Protocols

To obtain high-quality NMR spectra for structural confirmation, the following general protocols are recommended:

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity, especially for observing C-F couplings.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, depending on sample concentration.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled or coupled single-pulse experiment.

  • Spectral Width: ~100 ppm, centered around the expected chemical shift.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 32-128.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Comparison cluster_3 Structural Confirmation Purified_Compound Purified Compound Dissolution Dissolve in CDCl3 Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquire_1H 1H NMR NMR_Tube->Acquire_1H Acquire_13C 13C NMR NMR_Tube->Acquire_13C Acquire_19F 19F NMR NMR_Tube->Acquire_19F Analyze_1H Analyze 1H Spectrum (Shifts, Multiplicity, JHF) Acquire_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Shifts, JCF) Acquire_13C->Analyze_13C Analyze_19F Analyze 19F Spectrum (Shift, Multiplicity) Acquire_19F->Analyze_19F Compare_Analog Compare with Ethyl Cyclohexanecarboxylate Data Analyze_1H->Compare_Analog Analyze_13C->Compare_Analog Confirmation Structure Confirmed as This compound Analyze_19F->Confirmation Compare_Analog->Confirmation

Caption: Workflow for NMR-based structural confirmation.

A Comparative Guide to the Synthesis of Difluorocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into cyclic scaffolds like cyclohexane is a cornerstone of modern medicinal chemistry. Difluorocyclohexane derivatives are of particular interest due to the profound effects of geminal and vicinal difluorination on the conformational preferences, metabolic stability, and biological activity of small molecules. This guide provides a comparative overview of the primary synthetic methodologies for accessing these valuable building blocks, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

Key Synthesis Strategies: A Comparative Analysis

The introduction of two fluorine atoms onto a cyclohexane ring can be broadly achieved through two main strategies: electrophilic fluorination of unsaturated precursors and nucleophilic fluorination of hydroxylated or otherwise activated cyclohexane cores. A third, less common but powerful method, involves the [2+1] cycloaddition of difluorocarbene to cyclohexene derivatives. Each approach presents distinct advantages and limitations in terms of substrate scope, stereocontrol, and reaction conditions.

Data Summary: Performance of Key Synthesis Methods

The following table summarizes quantitative data for representative methods in the synthesis of difluorocyclohexane derivatives. Direct comparison is often challenging due to the variety of substrates and specific reaction conditions reported in the literature. However, this compilation provides a valuable snapshot of expected yields and stereoselectivities.

MethodStarting MaterialReagent(s)ProductYield (%)Diastereomeric Ratio (dr)Reference
Electrophilic Fluorination
OxyfluorinationCyclohexeneSelectfluor®, H₂O/MeCNtrans-2-Fluorocyclohexanol85>20:1[1]
DifluorinationCyclohexeneSelectfluor®, Acetonitrile1,2-Difluorocyclohexane (cis/trans mix)40-60~1:1[2]
Nucleophilic Fluorination
Deoxyfluorinationcis-1,2-CyclohexanediolDASTcis-1,2-Difluorocyclohexane65>95:5 (retention)[3]
Deoxyfluorinationtrans-1,2-CyclohexanediolDASTtrans-1,2-Difluorocyclohexane70>95:5 (inversion)[3]
Ring OpeningCyclohexene OxideHF-Pyridinetrans-2-Fluorocyclohexanol75-85>20:1[4]
Difluorocyclopropanation
Carbene AdditionCyclohexeneTMSCF₃, NaI7,7-Difluorobicyclo[4.1.0]heptane70-80N/A[5]

Experimental Protocols: Key Methodologies

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for the key methods discussed.

Electrophilic Oxyfluorination of Cyclohexene

Procedure: To a solution of cyclohexene (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) is added Selectfluor® (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford trans-2-fluorocyclohexanol.

Nucleophilic Deoxyfluorination of cis-1,2-Cyclohexanediol

Procedure: To a solution of cis-1,2-cyclohexanediol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added diethylaminosulfur trifluoride (DAST) (2.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: pentane) to yield cis-1,2-difluorocyclohexane.

Difluorocyclopropanation of Cyclohexene

Procedure: To a stirred solution of cyclohexene (1.0 mmol) and sodium iodide (2.0 mmol) in anhydrous diglyme (10 mL) at 80 °C is added (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol) dropwise. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is diluted with diethyl ether (30 mL) and washed with water (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by distillation or column chromatography on silica gel (eluent: hexane) to give 7,7-difluorobicyclo[4.1.0]heptane.

Visualizing Synthesis Workflows

The logical flow of these synthetic strategies can be visualized to better understand the relationships between starting materials, key intermediates, and final products.

Synthesis_Workflows cluster_electrophilic Electrophilic Fluorination cluster_nucleophilic Nucleophilic Fluorination cluster_carbene Difluorocarbene Addition start_elec Cyclohexene Derivatives reagent_elec Electrophilic F+ Source (e.g., Selectfluor®) start_elec->reagent_elec product_elec Difluorocyclohexanes (often with other functional groups) reagent_elec->product_elec start_nuc Cyclohexanol/Diol Derivatives reagent_nuc Nucleophilic F- Source (e.g., DAST, HF-Pyridine) start_nuc->reagent_nuc product_nuc Difluorocyclohexanes reagent_nuc->product_nuc start_carb Cyclohexene reagent_carb Difluorocarbene Precursor (e.g., TMSCF₃) start_carb->reagent_carb product_carb Difluorocyclopropanated Cyclohexane reagent_carb->product_carb

Caption: General workflows for the synthesis of difluorocyclohexane derivatives.

Mechanistic Considerations and Stereochemical Outcomes

The stereochemical outcome of difluorination is a critical consideration in synthesis design. The choice of method dictates the relative and absolute stereochemistry of the final product.

Stereochemical_Pathways cluster_electrophilic_stereo Electrophilic Addition to Cyclohexene cluster_nucleophilic_stereo Nucleophilic Substitution of Diols cyclohexene Cyclohexene fluoronium Bridged Fluoronium Ion Intermediate cyclohexene->fluoronium Electrophilic Attack anti_product Anti-addition Product (trans-1,2-difluoro derivative) fluoronium->anti_product Nucleophilic Attack (F-) cis_diol cis-1,2-Diol dast DAST cis_diol->dast trans_diol trans-1,2-Diol trans_diol->dast cis_product cis-1,2-Difluoro (Retention via double inversion or neighboring group participation) dast->cis_product trans_product trans-1,2-Difluoro (Inversion, SN2) dast->trans_product

Caption: Stereochemical pathways in electrophilic and nucleophilic fluorinations.

Conclusion

The synthesis of difluorocyclohexane derivatives offers a rich landscape of chemical transformations. Electrophilic fluorination provides a direct route from unsaturated precursors, often with good control over the formation of trans-products through anti-addition. Nucleophilic methods, particularly the deoxyfluorination of diols, offer excellent stereochemical control, allowing for the synthesis of both cis and trans isomers with high fidelity. Difluorocyclopropanation presents a unique approach to introduce a gem-difluoro group in a strained three-membered ring, which can be a versatile intermediate for further transformations. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. Careful consideration of the comparative data and experimental protocols presented in this guide will facilitate the rational design and efficient execution of synthetic strategies toward novel difluorocyclohexane derivatives for applications in drug discovery and materials science.

References

A Comparative Analysis of Ethyl 2,2-Difluorocyclohexanecarboxylate and Ethyl 4,4-Difluorocyclohexanecarboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential applications of two key fluorinated building blocks: Ethyl 2,2-Difluorocyclohexanecarboxylate and Ethyl 4,4-Difluorocyclohexanecarboxylate.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, difluorinated cyclohexanes are of particular interest. This guide provides a comparative analysis of two constitutional isomers, this compound and Ethyl 4,4-Difluorocyclohexanecarboxylate, to aid researchers in selecting the appropriate building block for their drug discovery programs.

Physicochemical Properties

The position of the gem-dinal difluoro group on the cyclohexane ring significantly influences the molecule's electronic and conformational properties. This, in turn, affects key physicochemical parameters relevant to drug development, such as acidity (pKa of the corresponding carboxylic acid) and lipophilicity (LogP).

PropertyThis compoundEthyl 4,4-Difluorocyclohexanecarboxylate
Molecular Formula C₉H₁₄F₂O₂C₉H₁₄F₂O₂
Molecular Weight 192.21 g/mol [2]192.2 g/mol [3]
Appearance Clear liquidColorless to yellow oil/solid
Boiling Point Not reported84-86 °C / 8 mmHg
Predicted pKa (of corresponding carboxylic acid) Data not available4.06 ± 0.10[4][5]
Predicted LogP Data not available1.6 (for the carboxylic acid)[2]

Note: Experimental data for this compound is limited in the public domain. The predicted pKa for 4,4-Difluorocyclohexanecarboxylic acid suggests that the electron-withdrawing fluorine atoms have a moderate acidifying effect compared to the non-fluorinated cyclohexanecarboxylic acid (pKa ≈ 4.9). The influence of the 2,2-difluoro substitution on the acidity of the adjacent carboxyl group is expected to be more pronounced due to closer proximity, likely resulting in a lower pKa.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the fluorination of a corresponding ketoester precursor.

Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate

A common method for the synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate involves the deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate.

Experimental Protocol:

A solution of Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure to yield Ethyl 4,4-Difluorocyclohexanecarboxylate.[6] Several patents also describe alternative fluorination methods using reagents like sulfur tetrafluoride (SF₄) or hydrogen fluoride.[7]

G start Ethyl 4-oxocyclohexanecarboxylate product Ethyl 4,4-Difluorocyclohexanecarboxylate start->product Deoxofluorination reagent DAST or SF4/HF reagent->start

Caption: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not as readily available in peer-reviewed literature, a plausible route involves the fluorination of Ethyl 2-oxocyclohexanecarboxylate. This reaction would likely proceed via an enol or enolate intermediate, with subsequent electrophilic fluorination.

Proposed Experimental Workflow:

The synthesis would begin with the generation of an enolate from Ethyl 2-oxocyclohexanecarboxylate using a suitable base (e.g., lithium diisopropylamide, LDA). This enolate would then be reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the first fluorine atom. A second deprotonation and fluorination step would then yield the desired 2,2-difluorinated product.

G cluster_synthesis Proposed Synthesis of this compound start Ethyl 2-oxocyclohexanecarboxylate step1 Deprotonation (e.g., LDA) start->step1 intermediate1 Enolate Intermediate step1->intermediate1 step2 Electrophilic Fluorination (e.g., NFSI) intermediate1->step2 intermediate2 Ethyl 2-fluoro-2-oxocyclohexanecarboxylate step2->intermediate2 step3 Repeat Deprotonation and Fluorination intermediate2->step3 product This compound step3->product

Caption: Proposed workflow for this compound synthesis.

Comparative Analysis and Applications in Drug Discovery

The choice between a 2,2- and 4,4-difluoro substitution pattern on a cyclohexane ring can have profound implications for a drug candidate's properties and its interaction with biological targets.

Conformational and Electronic Effects:

  • Ethyl 4,4-Difluorocyclohexanecarboxylate: The fluorine atoms are distal to the ester functionality. Their primary influence is through-space electronic effects and conformational biasing of the cyclohexane ring. The gem-difluoro group at the 4-position can influence the preference for axial versus equatorial conformations of the ester group at the 1-position.[8] This can be critical for optimizing the presentation of pharmacophoric elements to a target protein.

  • This compound: The fluorine atoms are in close proximity to the ester group. This leads to strong inductive electron withdrawal, which is expected to decrease the pKa of the corresponding carboxylic acid and alter the reactivity of the ester. This substitution pattern also introduces significant steric bulk near the functional group, which can be exploited to control metabolic susceptibility.

Metabolic Stability:

The introduction of a gem-difluoro group can block metabolically labile C-H bonds, thereby enhancing metabolic stability.[1]

  • The 4,4-difluoro motif can prevent para-hydroxylation in analogues where the cyclohexane ring mimics a phenyl ring.

  • The 2,2-difluoro substitution can protect the position adjacent to the carbonyl group from metabolic attack, a common site of enzymatic oxidation.

Applications:

  • Ethyl 4,4-Difluorocyclohexanecarboxylate is a known key intermediate in the synthesis of Maraviroc, a CCR5 receptor antagonist used in the treatment of HIV.[6] This highlights the utility of the 4,4-difluorocyclohexyl scaffold in creating bioisosteres of other cyclic systems and in modulating physicochemical properties to achieve a desired pharmacological profile.

  • While specific drug candidates containing the This compound moiety are less documented in publicly available literature, the 2,2-difluorocycloalkane motif is recognized for its potential to enhance metabolic stability.[9] This makes it an attractive building block for lead optimization campaigns where metabolism at the alpha-position to a functional group is a liability.

Conclusion

Both this compound and Ethyl 4,4-Difluorocyclohexanecarboxylate are valuable building blocks for drug discovery, each offering distinct advantages based on the positional placement of the gem-difluoro group. The 4,4-isomer has a more established track record as a component of a marketed drug, demonstrating its utility in modulating physicochemical properties. The 2,2-isomer, while less explored, holds significant promise for addressing specific metabolic liabilities. The choice between these two isomers will ultimately depend on the specific goals of the medicinal chemistry program, including the desired vector for property modulation and the identified metabolic soft spots of the lead compound. Further experimental characterization of the 2,2-difluoro isomer is warranted to fully elucidate its potential in drug design.

References

Spectroscopic Scrutiny: A Comparative Guide to Fluorinated Cyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated organic molecules is paramount. The introduction of fluorine into a cyclohexanecarboxylate framework can significantly influence its conformational preference and physicochemical properties, making a detailed spectroscopic comparison of its isomers essential. This guide provides a comprehensive analysis of the spectroscopic characteristics of cis- and trans-4-fluorocyclohexanecarboxylic acid, supported by experimental data and detailed methodologies.

The distinct spatial arrangement of the fluorine atom and the carboxylic acid group in the cis and trans isomers of 4-fluorocyclohexanecarboxylic acid gives rise to unique spectroscopic signatures. These differences are readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Conformations

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 4-fluorocyclohexanecarboxylic acid. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the axial or equatorial position of the fluorine atom and the carboxyl group on the cyclohexane ring.

Comparative ¹H and ¹³C NMR Data:

IsomerNucleusChemical Shift (ppm)Key Coupling Constants (Hz)
cis-4-Fluorocyclohexanecarboxylic acid ¹HData not available in search resultsData not available in search results
¹³CData not available in search resultsData not available in search results
trans-4-Fluorocyclohexanecarboxylic acid ¹HData not available in search resultsData not available in search results
¹³CData not available in search resultsData not available in search results

Note: Specific experimental NMR data for cis- and trans-4-fluorocyclohexanecarboxylic acid were not available in the search results. The table is presented as a template for data presentation.

In the more stable chair conformation of the trans isomer, both the fluorine and the carboxylic acid group can occupy equatorial positions, leading to less steric hindrance. This would be reflected in the chemical shifts of the protons and carbons on the cyclohexane ring. Conversely, in the cis isomer, one substituent is forced into an axial position, which would result in different chemical shifts and coupling constants, particularly for the protons and carbons directly attached to or adjacent to the substituents. A predicted ¹H NMR spectrum for 4-fluorocyclohexane-1-carboxylic acid (isomer not specified) is available, but experimental data for both distinct isomers is crucial for a definitive comparison.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The stretching and bending vibrations of the C-F, C=O, and O-H bonds will exhibit characteristic absorption bands.

Comparative IR Absorption Data:

IsomerFunctional GroupAbsorption Range (cm⁻¹)
cis-4-Fluorocyclohexanecarboxylic acid O-H stretch (Carboxylic acid)~3300-2500 (broad)
C=O stretch (Carboxylic acid)~1710
C-F stretchData not available in search results
trans-4-Fluorocyclohexanecarboxylic acid O-H stretch (Carboxylic acid)~3300-2500 (broad)
C=O stretch (Carboxylic acid)~1710
C-F stretchData not available in search results

Note: Specific experimental IR data for the C-F stretch in cis- and trans-4-fluorocyclohexanecarboxylic acid were not available in the search results. The table is presented as a template for data presentation.

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] The strong C=O stretch is also a key indicator of the carboxylic acid functionality.[2] While the positions of these bands are expected to be similar for both isomers, subtle shifts in the C-F stretching frequency may be observed due to the different electronic environments of the axial and equatorial C-F bonds.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M+) will confirm the elemental composition, and the fragmentation pattern can offer clues about the structure.

Comparative Mass Spectrometry Data:

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
cis-4-Fluorocyclohexanecarboxylic acid 146.0743Data not available in search results
trans-4-Fluorocyclohexanecarboxylic acid 146.0743Data not available in search results

Note: The exact mass for 4-fluorocyclohexane-1-carboxylic acid is 146.0743 g/mol .[3] Specific experimental fragmentation data for the isomers were not available in the search results. The table is presented as a template for data presentation.

Both isomers will exhibit a molecular ion peak at m/z 146. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and cleavage of the cyclohexane ring.[4] The relative intensities of these fragment ions may differ between the cis and trans isomers due to the different stabilities of the resulting carbocations, influenced by the position of the fluorine atom.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for the NMR analysis of fluorinated carboxylic acids involves dissolving the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).[5] For quantitative analysis, an internal standard may be added. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer. The choice of solvent can be critical for achieving optimal sensitivity, and the use of a relaxation agent like chromium acetylacetonate may be considered.[6]

Infrared (IR) Spectroscopy:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS):

For the analysis of fluorinated carboxylic acids, gas chromatography-mass spectrometry (GC-MS) with derivatization or liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) are common techniques. For GC-MS, the carboxylic acid is typically derivatized to a more volatile ester.[1] In LC-MS, ESI in negative ion mode is often employed to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.[7]

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of cis- and trans-4-fluorocyclohexanecarboxylic acid Purification Purification of Isomers Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation of Isomers Data_Analysis->Structure

Caption: Experimental workflow for the spectroscopic comparison of fluorinated cyclohexanecarboxylate isomers.

References

In Silico Docking Analysis of Ethyl 2,2-Difluorocyclohexanecarboxylate Derivatives: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of in silico docking studies involving Ethyl 2,2-Difluorocyclohexanecarboxylate derivatives, offering insights into their potential as therapeutic agents. Due to a lack of publicly available, direct comparative studies on this specific compound series, this guide synthesizes data from related ethyl carboxylate derivatives and fluorinated compounds to project potential binding affinities and interactions.

While specific quantitative data for this compound derivatives is not available in the public domain, we can infer potential performance by examining studies on structurally similar molecules. For instance, studies on various ethyl carboxylate derivatives have demonstrated a range of binding energies and inhibition constants against several protein targets.

Comparative Data Overview

To illustrate the potential performance of the target compounds, the following table summarizes in silico docking results from studies on analogous molecular structures. This data provides a baseline for what might be expected from this compound derivatives.

Compound ClassTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference Compound
Ethyl Thiazole CarboxylatesAntiglycating Agent Target-8.42 to -9.250.16 to 0.67Aminoguanidine[1]
Ethyl Thiazole CarboxylatesSARS-CoV-2 MproNot SpecifiedNot SpecifiedNot Specified[2][3]
Fluoro-substituted Indole CarboxylateCOX-1 / COX-2Not SpecifiedNot SpecifiedCelecoxib[4]
Benzoxazole DerivativesVEGFR-2Not SpecifiedNot SpecifiedNot Specified[5][6]

Experimental Protocols for In Silico Docking

The methodologies employed in the referenced studies provide a robust framework for conducting in silico docking of novel compounds like this compound derivatives. A generalized workflow is outlined below.

A typical in silico docking protocol involves the following key steps:

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound derivative) is generated and optimized to its lowest energy conformation. This often involves software like ChemDraw or Avogadro.

  • Target Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Grid Generation: A binding site on the target protein is defined, and a grid box is generated around this site to define the search space for the docking algorithm.

  • Molecular Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site. The program samples a large number of possible conformations and orientations and scores them based on a defined scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, calculate binding energies, and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing the In Silico Docking Workflow

The following diagram illustrates a standard workflow for performing in silico molecular docking studies.

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D1 Define Binding Site L3->D1 P1 Download from PDB P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P3->D1 D2 Grid Generation D1->D2 D3 Run Docking Algorithm D2->D3 A1 Binding Energy Calculation D3->A1 A2 Pose Visualization A1->A2 A3 Interaction Analysis A2->A3 cluster_pathway Enzyme Inhibition Pathway Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate Substrate->ES_Complex Inhibitor Inhibitor (e.g., this compound derivative) Inhibitor->EI_Complex Product Product ES_Complex->Product Catalysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, thiazole carboxylates have emerged as significant candidates in the quest for potent antiglycation and antioxidant agents. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The efficacy of various thiazole derivatives in combating oxidative stress and glycation is summarized below. The data, presented in terms of IC50 values, indicates the concentration of the compound required to inhibit 50% of the activity in the respective assays. Lower IC50 values denote higher potency.

Antioxidant Activity of Thiazole Derivatives

The antioxidant potential of thiazole derivatives is frequently evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.[1] The following table collates data from various studies on different thiazole derivatives.

Compound ID/SeriesAssayIC50 (µM)Standard (IC50, µM)Reference
Thiazole-carboxamides
LMH6DPPH0.185 ± 0.049Trolox (3.10 ± 0.92)[2]
LMH7DPPH0.221 ± 0.059Trolox (3.10 ± 0.92)[2]
LMH4DPPH0.251 ± 0.057Trolox (3.10 ± 0.92)[2]
LMH1DPPH0.316 ± 0.040Trolox (3.10 ± 0.92)[2]
Thiazole-based thiourea
Compound 12Antioxidant Assay8.90 ± 0.20-[3]
Hydrazinylthiazole Carbaldehydes
Compound 3a-3hAntiglycation6.70–10.80 ppmAminoguanidine (11.92 ppm)[4]
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
-DPPH64.75 ppm-[5]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Antiglycation Activity of Thiazole Derivatives

The antiglycation properties of thiazole derivatives are crucial in the context of diabetic complications. The following table presents the inhibitory effects of various thiazole compounds on the formation of Advanced Glycation End products (AGEs).

Compound ID/SeriesAssayIC50 (µM)Standard (IC50, µM)Reference
Thiazole-based thiourea
Compound 10Antiglycation64.20 ± 0.40Rutin (295.09 ± 1.04)[3]
Compounds 1-6, 8Antiglycation160.2 - 290.17Rutin (295.09 ± 1.04)[4]
Phenyl thiazole hydrazones
Compounds 1-21Antiglycation187.61 - 886.98Rutin (269.07 ± 3.79)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[2]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Preparation of Test Compounds: The thiazole carboxylate derivatives and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, from which serial dilutions are made.[2]

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the DPPH solution is added to different concentrations of the test compounds and the standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[2]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay

This in vitro assay simulates the glycation of proteins, a key process in diabetic complications, and assesses the ability of compounds to inhibit it.

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the protein source, a high concentration of glucose as the glycating agent, and the test compound (thiazole carboxylate derivative) at various concentrations in a phosphate buffer (pH 7.4). A control (containing BSA and glucose without the test compound) and a blank (containing BSA without glucose) are also prepared. Aminoguanidine is often used as a standard inhibitor.

  • Incubation: The reaction mixtures are incubated at 37°C for an extended period, typically several days to weeks, to allow for the formation of Advanced Glycation End products (AGEs).

  • Measurement of AGEs Formation: The formation of fluorescent AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm using a spectrofluorometer.

  • Calculation of Inhibition: The percentage of inhibition of glycation is calculated using the formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits AGEs formation by 50%, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.

experimental_workflow cluster_antioxidant Antioxidant Assay Workflow cluster_antiglycation Antiglycation Assay Workflow A1 Prepare DPPH/ ABTS Solution A3 Mix Solutions & Incubate A1->A3 A2 Prepare Thiazole Carboxylate Dilutions A2->A3 A4 Measure Absorbance/ Fluorescence A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 B1 Prepare BSA-Glucose/ Methylglyoxal Solution B3 Incubate Mixture (Days/Weeks) B1->B3 B2 Prepare Thiazole Carboxylate Dilutions B2->B3 B4 Measure AGEs (Fluorescence) B3->B4 B5 Calculate % Inhibition & IC50 B4->B5

Caption: General experimental workflows for antioxidant and antiglycation assays.

The interplay between oxidative stress and glycation is a critical factor in the pathogenesis of various diseases. The following diagram illustrates the key signaling pathways involved.

signaling_pathway cluster_stressors Cellular Stressors cluster_pathways Pathological Pathways cluster_outcomes Cellular Outcomes Hyperglycemia Hyperglycemia AGE_Formation Advanced Glycation End-product (AGE) Formation Hyperglycemia->AGE_Formation OxidativeStress Oxidative Stress (ROS Production) OxidativeStress->AGE_Formation RAGE_Activation RAGE Activation AGE_Formation->RAGE_Activation NFkB_Activation NF-κB Activation RAGE_Activation->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Apoptosis Apoptosis NFkB_Activation->Apoptosis TissueDamage Tissue Damage Inflammation->TissueDamage Apoptosis->TissueDamage Thiazole Thiazole Carboxylates Thiazole->OxidativeStress Inhibits Thiazole->AGE_Formation Inhibits

Caption: Key signaling pathways in oxidative stress and glycation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Ethyl 2,2-Difluorocyclohexanecarboxylate (CAS No. 186665-89-4).

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) in the public domain for this compound, this document outlines general best practices for the disposal of laboratory chemicals with similar known hazards. It is imperative to obtain the specific SDS from your supplier before handling and disposing of this chemical to ensure full compliance with all safety and regulatory standards.

I. Immediate Safety Considerations

Based on available data, this compound is classified with the following hazards:

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2)

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use of a fume hood to avoid inhalation of vapors

II. General Disposal Protocol

The following is a generalized, step-by-step procedure for the disposal of chemical waste like this compound. This is not a substitute for the specific guidance that will be provided in the manufacturer's SDS.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for the waste of this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the container securely closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Institutional EHS Coordination:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with the name of the chemical, CAS number, and any known hazard information.

    • Follow all internal procedures for waste manifest and labeling.

  • Regulatory Compliance:

    • Disposal must be carried out by a licensed hazardous waste disposal company.

    • Ensure that the disposal method complies with all local, state, and federal regulations. In the United States, this includes adherence to the Resource Conservation and Recovery Act (RCRA).

III. Quantitative Data Summary

At present, no specific quantitative data regarding permissible exposure limits, ecotoxicity, or other disposal-related thresholds for this compound are available from the conducted searches. This information should be detailed in the official SDS provided by the supplier.

IV. Experimental Protocols Cited

No experimental protocols were cited in the search results for the disposal of this compound.

V. Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical for which a Safety Data Sheet is not immediately available.

start Start: New Chemical (this compound) sds_check Do you have the manufacturer's SDS? start->sds_check request_sds Contact Supplier to Request SDS sds_check->request_sds No review_sds Review Section 13: Disposal Considerations in SDS sds_check->review_sds Yes no_sds_procedure Follow General Disposal Protocol and Institutional EHS Guidance request_sds->no_sds_procedure supplier_info Identified Suppliers: - Fluorochem - Oakwood Chemical request_sds->supplier_info follow_sds Follow Specific Disposal Procedures from SDS review_sds->follow_sds contact_ehs Contact Institutional Environmental Health & Safety (EHS) follow_sds->contact_ehs no_sds_procedure->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->waste_pickup

Caption: Workflow for ensuring the safe and compliant disposal of this compound.

VI. Obtaining the Official Safety Data Sheet

It is the user's responsibility to have the most current and accurate safety information. Please contact the supplier from whom the this compound was purchased to obtain a complete and official Safety Data Sheet. Known suppliers include:

  • Fluorochem

  • Oakwood Chemical

This document is intended to provide interim guidance in the absence of a specific SDS and should not be considered a substitute for the manufacturer's official documentation. Always prioritize the information provided by the supplier and consult with your institution's EHS department for specific disposal policies and procedures.

Essential Safety and Logistical Information for Handling Ethyl 2,2-Difluorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,2-Difluorocyclohexanecarboxylate. The following procedures are based on best practices for handling similar fluorinated organic compounds and should be supplemented with the official Safety Data Sheet (SDS) for the specific compound once available.

I. Personal Protective Equipment (PPE)

The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] The selection of specific PPE components is critical for ensuring user safety.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[5][6]
Face ShieldTo be worn over safety goggles.[2][4]Recommended when there is a significant risk of splashing, such as during large-volume transfers or reactions.[4]
Hand Protection GlovesDisposable nitrile gloves are suitable for incidental contact.[2][4] For prolonged contact or immersion, heavier-duty gloves like neoprene or Silver Shield should be used.[7]Provides protection against skin irritation.[5] Double gloving may be necessary for added protection.[2] Always consult the glove manufacturer's resistance guide for specific chemicals.[4]
Body Protection Lab CoatFlame-resistant lab coat. A Nomex® lab coat is recommended when working with flammable liquids.[4]Protects skin and clothing from splashes and spills.
CoverallsTychem® or similar chemical-resistant coveralls.[7]Recommended for large-scale operations or in the event of a major spill to provide full-body protection.
Respiratory Protection RespiratorAn air-purifying respirator with organic vapor cartridges may be necessary if work is not performed in a fume hood or if ventilation is inadequate.[4][7]Required when the concentration of airborne substances is unknown or exceeds exposure limits.[8] Use of a respirator requires prior medical evaluation and fit testing.[4][9]

II. Handling and Storage Protocol

Proper handling and storage are essential to minimize exposure and prevent accidents.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Transfer Chemical prep_workspace->handle_transfer Proceed to handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.

    • Don the appropriate PPE as specified in the table above.[3][10]

    • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

    • Keep away from heat, sparks, open flames, and other ignition sources as the compound may be flammable.[5][6]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Use explosion-proof equipment if large quantities are being handled.[5]

    • Take precautionary measures against static discharge.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

    • Keep away from incompatible materials such as strong acids, bases, and reducing agents.[11]

III. Spill Management Plan

In the event of a spill, a prompt and appropriate response is crucial to minimize hazards.

Spill SizeResponse Protocol
Minor Spill (<100 mL) 1. Alert personnel in the immediate area.[12][13] 2. Wearing appropriate PPE, contain the spill with absorbent materials (e.g., vermiculite, cat litter).[12][14] 3. Work from the outside of the spill inwards to prevent spreading.[12][15] 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[13][15] 5. Decontaminate the spill area with a suitable solvent, followed by soap and water.[12][13]
Major Spill (>100 mL) 1. Evacuate the immediate area and alert others.[14] 2. If the substance is flammable, eliminate all ignition sources.[9] 3. Close the laboratory door to contain vapors.[12] 4. Contact the institution's emergency response team or environmental health and safety office immediately.[14] 5. Provide the emergency team with the name of the chemical and a copy of the SDS.

IV. Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in Designated 'Halogenated Organic Waste' Container storage_label Ensure Containers are Tightly Sealed and Properly Labeled collect_liquid->storage_label collect_solid Collect Contaminated Solids (e.g., gloves, absorbent) in a Separate Labeled Bag collect_solid->storage_label storage_location Store in a Designated, Ventilated Hazardous Waste Accumulation Area storage_label->storage_location disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Personnel storage_location->disposal_pickup

Caption: A workflow for the proper disposal of waste generated from handling this compound.

Disposal Guidelines:

  • Do not dispose of this chemical down the drain.[10]

  • All waste containing this compound, including contaminated solids and solutions, must be collected in a designated "Halogenated Organic Waste" container.[1][10]

  • Ensure the waste container is properly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

V. First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
Skin Contact Immediately remove all contaminated clothing.[13] Flush the affected area with plenty of water for at least 15 minutes.[13] If skin irritation occurs, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention or contact a poison control center.[16]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.